CAY10505
描述
属性
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTYTGRUBUUIL-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360955 | |
| Record name | CAY10505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218777-13-9 | |
| Record name | CAY-10505 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218777139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAY10505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAY-10505 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8TQU87RAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CAY10505: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). The information is compiled for a scientific audience to facilitate further research and development.
Core Mechanism of Action: Selective PI3Kγ Inhibition
This compound exerts its biological effects primarily through the potent and selective inhibition of the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2][3][4] PI3Ks are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of PI3K activation.
By selectively inhibiting PI3Kγ, this compound effectively reduces the phosphorylation of the downstream substrate, protein kinase B (PKB), also known as Akt.[2] This inhibition of Akt phosphorylation has been observed in various cell types, including neurons and mouse macrophages.[1][2] In neurons, a 200 nM concentration of this compound was sufficient to partially reduce baicalein-induced Akt phosphorylation.[1] The inhibition of this signaling pathway is central to the anti-inflammatory and potential anti-cancer effects of this compound. For instance, oral administration of this compound has been shown to reduce neutrophil recruitment in mice to a degree comparable to that seen in PI3Kγ-deficient mice.[2]
While highly selective for PI3Kγ, this compound has also been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various isoforms of PI3K and other kinases, as well as in cellular and in vivo models. The following table summarizes these findings.
| Target/Model | Parameter | Value | Reference |
| PI3Kγ | IC50 | 30 nM | [1][2][4] |
| PI3Kα | IC50 | 0.94 µM | [2][4] |
| PI3Kβ | IC50 | 20 µM | [2][4] |
| PI3Kδ | IC50 | 20 µM | [2][4] |
| Casein Kinase 2 (CK2) | IC50 | 20 nM | [2] |
| Akt Phosphorylation (Mouse Macrophages) | IC50 | 228 nM | [2] |
| Primary Multiple Myeloma Cells (co-cultured with BMSCs) | Mean Survival (10 µM) | 84 ± 14% | [1] |
| Hypertensive Rats (in vivo) | Oral Administration | 0.6 mg/kg | [1] |
Experimental Protocols
The mechanism of action and biological effects of this compound have been elucidated through a variety of experimental procedures. Key methodologies are detailed below.
1. Cell Viability and Survival Analysis in Multiple Myeloma (MM) Cells
-
Objective: To determine the anti-survival effects of this compound on MM cells.
-
Cell Culture: MM cell lines and freshly isolated primary MM samples are used. For some experiments, primary MM cells are co-cultured with bone marrow stromal cells (BMSCs).
-
Treatment: MM cell lines are treated with this compound for 3 days, while primary MM cells are treated for 5 days.[1]
-
Analysis: Cell survival is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[1] Annexin V-FITC identifies apoptotic cells, while PI identifies necrotic cells.
2. In Vivo Model of Hypertension
-
Objective: To assess the effect of this compound on hypertension-associated vascular endothelial dysfunction.
-
Animal Model: Deoxycorticosterone acetate salt (DOCA)-induced hypertensive rats are used.[1]
-
Administration: this compound is administered orally at a dose of 0.6 mg/kg.[1]
-
Endpoints:
-
Serum nitrite and nitrate concentrations are measured as indicators of nitric oxide production.[1][3]
-
Endothelium-dependent relaxation is assessed in isolated aortic rings pre-contracted with phenylephrine, in response to acetylcholine.[1][3]
-
Endothelium-independent relaxation is measured in response to sodium nitroprusside.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, has been validated through extensive in vitro and in vivo studies. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts, including inflammation, cancer, and cardiovascular disorders.
References
CAY10505: A Technical Guide to its PI3Kγ Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of the inhibitor CAY10505. The information is compiled for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding its potency and specificity. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Selectivity Profile
This compound is a potent and selective inhibitor of PI3Kγ. Its inhibitory activity has been quantified against various PI3K isoforms and other kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. The data demonstrates significant selectivity for the γ isoform of PI3K over the α, β, and δ isoforms.
| Target Kinase | IC50 | Fold Selectivity vs. PI3Kγ |
| PI3Kγ | 30 nM | 1x |
| PI3Kα | 0.94 µM | ~31x |
| PI3Kβ | 20 µM | ~667x |
| PI3Kδ | 20 µM | ~667x |
| Casein Kinase 2 (CK2) | 20 nM | 0.67x |
Data compiled from multiple sources.[1][2]
Notably, in a broader screening against a panel of 80 other kinases, this compound was found to significantly inhibit only the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[1]
Experimental Protocols
The following protocols are based on the methodologies used for the characterization of this compound and related compounds as described in the scientific literature.
In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay)
This biochemical assay is designed to measure the enzymatic activity of PI3Kγ and the inhibitory potential of compounds like this compound.
Materials:
-
Enzyme: Recombinant human PI3Kγ
-
Substrate: Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)
-
Cofactor: ATP, including γ-[33P]ATP for detection
-
Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate
-
Test Compound: this compound dissolved in DMSO
-
Detection Reagent: Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
Assay Plates: 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations. A DMSO-only control is included.
-
Reaction Setup: In each well of the assay plate, combine 100 ng of human PI3Kγ with the kinase buffer.
-
Inhibitor Incubation: Add the diluted this compound or DMSO control to the wells containing the enzyme and incubate at room temperature.
-
Kinase Reaction Initiation: Start the kinase reaction by adding the lipid vesicles (final concentrations of 18 µM PtdIns and 250 µM PtdSer) and ATP (final concentration of 15 µM, including 100 nCi γ-[33P]ATP).
-
Reaction Incubation: Allow the reaction to proceed at room temperature.
-
Reaction Termination and Detection: Stop the kinase reaction by adding 250 µg of Neomycin-coated SPA beads. The beads capture the radiolabeled product, bringing it in close proximity to the scintillant embedded in the beads, which generates a detectable light signal.
-
Data Analysis: Measure the signal using a scintillation counter. The inhibitory activity of this compound is determined by calculating the reduction in signal in the presence of the compound compared to the DMSO control. IC50 values are then calculated from the dose-response curves.
Cellular Assay: Inhibition of Akt Phosphorylation
This assay assesses the ability of this compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
Cell Line: For example, Raw 264.7 macrophages.
-
Stimulant: C5a (a chemoattractant that activates PI3Kγ).
-
Test Compound: this compound.
-
Antibodies: Primary antibody specific for phosphorylated Akt (Ser-473) and a corresponding secondary antibody.
-
Detection Method: Standard ELISA or Western blotting protocols.
Procedure:
-
Cell Culture and Starvation: Culture Raw 264.7 macrophages to the desired confluence. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or a DMSO vehicle control for 30 minutes.
-
Cell Stimulation: Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3Kγ pathway.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection of p-Akt: Quantify the levels of phosphorylated Akt (Ser-473) using a phospho-specific antibody via ELISA or Western blot.
-
Data Analysis: Determine the extent of inhibition of Akt phosphorylation by this compound at different concentrations to assess its cellular potency.
Visualizations
PI3K Signaling Pathway and this compound Inhibition
Caption: PI3Kγ signaling cascade and the inhibitory action of this compound.
Experimental Workflow for PI3Kγ Inhibition Assay
Caption: Workflow for the in vitro PI3Kγ scintillation proximity assay.
References
The PI3Kγ Inhibitor CAY10505: A Technical Guide for Researchers
An In-depth Examination of CAY10505 for Scientific and Drug Development Professionals
This compound is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in intracellular signaling pathways regulating cell growth, proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its use in cancer, cardiovascular, and immunology research. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in a laboratory setting.
Core Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of PI3Kγ, a member of the Class IB PI3K family. PI3Ks phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By inhibiting PI3Kγ, this compound effectively blocks the phosphorylation and activation of Akt, thereby modulating a multitude of cellular processes.[1][2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Target | IC50 | Assay System | Reference |
| PI3Kγ | 30 nM | In vitro kinase assay (neurons) | [1][3][4] |
| PI3Kα | 0.94 µM | In vitro kinase assay | [1][4] |
| PI3Kβ | 20 µM | In vitro kinase assay | [1][4] |
| PI3Kδ | 20 µM | In vitro kinase assay | [1][4] |
| Casein Kinase 2 (CK2) | 20 nM | In vitro kinase assay | [1] |
| Akt Phosphorylation | 228 nM | Mouse macrophages | [1] |
Research Applications and Experimental Protocols
This compound has been utilized in a range of preclinical research studies, demonstrating its potential as a therapeutic agent and a tool for dissecting PI3Kγ-mediated signaling.
Oncology: Multiple Myeloma
In the context of cancer, particularly multiple myeloma (MM), this compound has been shown to induce apoptosis and inhibit proliferation of cancer cells.[3] The PI3K/Akt pathway is frequently hyperactivated in MM and contributes to cell survival and drug resistance.
This protocol outlines a method to assess the pro-apoptotic effects of this compound on multiple myeloma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., U266, RPMI 8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/well in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 to 48 hours.
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC emission at ~530 nm and PI emission at >670 nm.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cardiovascular Research: Hypertension and Endothelial Dysfunction
This compound has been investigated for its potential to ameliorate hypertension-associated vascular endothelial dysfunction.[5] Studies in hypertensive rat models have shown that this compound can improve endothelium-dependent relaxation and increase serum levels of nitric oxide metabolites.[3][5]
This protocol describes the induction of hypertension in rats and the subsequent ex vivo assessment of vascular relaxation in response to this compound treatment.
-
Induction of Hypertension:
-
Use male Sprague-Dawley rats (200-250 g).
-
Induce hypertension by administering N(G)-nitro-L-arginine methyl ester (L-NAME) in the drinking water (40 mg/kg/day) for 4-8 weeks.
-
Monitor systolic blood pressure weekly using a tail-cuff method to confirm the development of hypertension.
-
-
In Vivo Treatment:
-
Administer this compound (0.6 mg/kg) or vehicle control orally (p.o.) to the hypertensive rats once daily for the final 2 weeks of the L-NAME treatment period.[3]
-
-
Preparation of Aortic Rings:
-
At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
-
Vascular Reactivity Studies:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add acetylcholine (ACh; 1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
In a separate set of rings, assess endothelium-independent relaxation using sodium nitroprusside (SNP; 1 nM to 10 µM).
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves for ACh between the this compound-treated and vehicle-treated groups to determine the effect on endothelium-dependent relaxation.
-
Immunology: Neutrophil Recruitment
The recruitment of neutrophils to sites of inflammation is a critical process in the innate immune response, and PI3Kγ plays a significant role in this process. This compound has been shown to reduce neutrophil recruitment in mouse models of inflammation.[1][2]
This protocol details a common method to induce neutrophil recruitment to the peritoneal cavity and assess the inhibitory effect of this compound.
-
Animal Model: Use C57BL/6 mice (8-12 weeks old).
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.) one hour prior to the inflammatory stimulus.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse.
-
Peritoneal Lavage:
-
Four hours after thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and then aspirating the fluid.
-
-
Cell Counting and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides of the lavage fluid and stain with a Wright-Giemsa stain.
-
Perform a differential cell count under a light microscope to determine the number and percentage of neutrophils.
-
Alternatively, use flow cytometry with neutrophil-specific markers (e.g., Ly-6G and CD11b) for more precise quantification.
-
-
Data Analysis: Compare the total number of neutrophils recruited to the peritoneum in the this compound-treated group versus the vehicle-treated group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.
Diagram 1: PI3Kγ/Akt Signaling Pathway
Caption: The inhibitory action of this compound on the PI3Kγ/Akt signaling pathway.
Diagram 2: Experimental Workflow for Apoptosis Assay
Caption: A stepwise workflow for assessing this compound-induced apoptosis in vitro.
Diagram 3: In Vivo Hypertension Study Workflow
Caption: Workflow for evaluating the effect of this compound in a rat model of hypertension.
References
- 1. Mechanisms underlying the impairment of endothelium-dependent relaxation in the pulmonary artery of monocrotaline-induced pulmonary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. haematologica.org [haematologica.org]
- 4. Effects of antihypertensive therapy on factors mediating endothelium-dependent relaxation in rats treated chronically with L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Recruitment: From Model Systems to Tissue-Specific Patterns - PMC [pmc.ncbi.nlm.nih.gov]
CAY10505: An In-Depth Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of CAY10505, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document consolidates available quantitative data, details experimental methodologies from key studies, and presents visual diagrams of the affected signaling pathways to facilitate a deeper understanding of its mechanism of action.
Core Mechanism of Action: Selective PI3Kγ Inhibition
This compound exerts its effects by selectively targeting PI3Kγ, a key enzyme in cellular signaling pathways that regulate a diverse range of functions, including immune responses, inflammation, and cell growth. By inhibiting PI3Kγ, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its impact on downstream signaling events.
| Parameter | Value | Cell/System | Reference |
| IC50 (PI3Kγ) | 30 nM | Neurons | [1] |
| IC50 (PI3Kα) | 0.94 µM | - | [2] |
| IC50 (PI3Kβ) | 20 µM | - | [2] |
| IC50 (PI3Kδ) | 20 µM | - | [2] |
| IC50 (Akt Phosphorylation) | 228 nM | Mouse Macrophages | [2] |
| IC50 (Casein Kinase 2) | 20 nM | - | [2] |
Table 1: Inhibitory Potency of this compound
| Downstream Effect | Observation | Model/System | Reference |
| Akt Phosphorylation | Partially reduced with 200 nM this compound | Neurons | [1] |
| Neutrophil Recruitment | Reduced | Mice | [2] |
| Multiple Myeloma (MM) Cell Survival | Anti-survival effects observed | MM cell lines and primary MM samples | [1] |
| Serum Nitrite/Nitrate Concentrations | Significantly increased with 0.6 mg/kg this compound (p.o.) | Hypertensive rats | [1] |
| Endothelium-Dependent Relaxation | Significantly prevented hypertension-induced attenuation | Isolated rat aortic rings | [1] |
Table 2: Downstream Biological Effects of this compound
Signaling Pathways Modulated by this compound
The primary signaling cascade affected by this compound is the PI3Kγ/Akt/mTOR pathway. Inhibition of PI3Kγ disrupts this pathway, leading to a cascade of downstream effects, particularly in immune cells.
The PI3Kγ/Akt/mTOR Signaling Pathway
Caption: this compound inhibits PI3Kγ, blocking the PI3K/Akt/mTOR pathway.
This compound's Impact on Macrophage Polarization
A key downstream effect of this compound is the modulation of macrophage polarization. By inhibiting the PI3Kγ pathway, this compound can shift the balance from an anti-inflammatory, immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.
Caption: this compound shifts macrophage polarization from M2 to M1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the downstream effects of this compound.
Western Blot Analysis of Akt Phosphorylation
Objective: To quantify the inhibition of Akt phosphorylation by this compound.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., mouse macrophages) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities for phosphorylated Akt and total Akt using image analysis software.
-
Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Neutrophil Migration/Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.
Workflow Diagram:
Caption: Workflow for a neutrophil chemotaxis assay.
Detailed Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Resuspend the isolated neutrophils in an appropriate assay buffer.
-
-
Treatment with this compound:
-
Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for a defined period.
-
-
Assay Setup:
-
Use a chemotaxis chamber, such as a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pore size for neutrophils).
-
Add the treated neutrophil suspension to the upper chamber.
-
-
Addition of Chemoattractant:
-
Add a chemoattractant (e.g., fMLP, IL-8, or C5a) to the lower chamber of the assay plate. The assay buffer without the chemoattractant serves as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours).
-
-
Cell Staining and Counting:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or Giemsa stain).
-
Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer.
-
-
Data Analysis:
-
Count the number of migrated cells per field of view under a microscope or the total number of migrated cells.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.
-
Multiple Myeloma Cell Viability/Apoptosis Assay
Objective: To evaluate the effect of this compound on the viability and apoptosis of multiple myeloma cells.
Workflow Diagram:
Caption: Workflow for an apoptosis assay using flow cytometry.
Detailed Protocol:
-
Multiple Myeloma (MM) Cell Culture:
-
Culture MM cell lines or freshly isolated primary MM cells in appropriate culture medium.
-
-
Treatment with this compound:
-
Treat the MM cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3 days for cell lines, 5 days for primary cells).[1]
-
-
Cell Harvesting:
-
After the treatment period, harvest the cells by centrifugation.
-
-
Staining with Annexin V-FITC and Propidium Iodide (PI):
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis and cell viability.
-
Conclusion
This compound is a potent and selective inhibitor of PI3Kγ that demonstrates significant downstream signaling effects, primarily through the modulation of the Akt/mTOR pathway. Its ability to influence immune cell function, particularly by shifting macrophage polarization and inhibiting neutrophil migration, highlights its therapeutic potential in various disease contexts, including cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced downstream effects of this compound and other PI3Kγ inhibitors. Further research is warranted to fully elucidate the complete spectrum of its molecular interactions and to translate these findings into clinical applications.
References
CAY10505: A Technical Guide to its Role in Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), and its consequential role in the phosphorylation of Akt (also known as Protein Kinase B or PKB). We will explore its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the underlying biochemical pathways.
Introduction: The PI3K/Akt Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Akt is a serine/threonine-specific protein kinase that becomes activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). This activation is initiated by upstream signals, prominently involving the PI3K family of lipid kinases.
PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to Akt phosphorylation and activation. Given its central role in cell survival, the PI3K/Akt pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.
This compound has emerged as a valuable chemical probe for dissecting the specific contributions of the PI3Kγ isoform to this pathway.
Mechanism of Action: this compound as a PI3Kγ Inhibitor
This compound functions as a potent and selective ATP-competitive inhibitor of PI3Kγ. By binding to the kinase domain of PI3Kγ, it prevents the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels at the cell membrane directly impedes the recruitment and subsequent phosphorylation of Akt. Consequently, the downstream signaling cascade mediated by activated Akt is suppressed.
The primary mechanism through which this compound modulates Akt phosphorylation is via the canonical PI3K pathway. Inhibition of PI3Kγ by this compound leads to a decrease in phosphorylated Akt (p-Akt).
Quantitative Data Summary
This compound exhibits high selectivity for the γ isoform of PI3K. Its inhibitory concentrations (IC50) against various kinases have been determined through multiple studies, providing a clear profile of its potency and specificity.
| Target Enzyme | IC50 Value | Cell/System Context | Reference |
| PI3Kγ | 30 nM | Neurons | [2][3] |
| PI3Kα | 0.94 µM (940 nM) | Enzyme Assay | [3] |
| PI3Kβ | 20 µM | Enzyme Assay | [3] |
| PI3Kδ | 20 µM | Enzyme Assay | [3] |
| p-Akt / PKB | 228 nM | Mouse Macrophages | |
| Casein Kinase 2 (CK2) | 20 nM | Enzyme Assay (Panel Screen) |
Note: The potent inhibition of Casein Kinase 2 (CK2) represents a significant off-target activity that must be considered during experimental design and data interpretation.
Experimental Protocols
The most common method to assess the impact of this compound on Akt phosphorylation is through Western Blot analysis. This technique allows for the specific detection and semi-quantitative measurement of both total Akt and phosphorylated Akt (p-Akt).
Protocol: Western Blot for p-Akt and Total Akt
This protocol provides a general framework. Specific antibody concentrations, incubation times, and buffer compositions should be optimized for the cell type and experimental conditions.
1. Cell Culture and Treatment: a. Plate cells (e.g., mouse macrophages, SUM-1315, ZR-75-1) at an appropriate density and allow them to adhere overnight.[2] b. Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. c. Pre-treat cells with this compound at desired concentrations (e.g., 50 nM - 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with a known Akt activator (e.g., growth factor like IGF-1, or a compound like baicalein) for 15-30 minutes to induce Akt phosphorylation.[2]
2. Protein Lysate Preparation: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total protein lysate).
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system. c. Stripping and Re-probing: To normalize p-Akt levels, strip the membrane of the first set of antibodies and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection. Also, probe for a loading control like β-actin or GAPDH. d. Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each condition.
Conclusion
This compound is a well-characterized and highly selective inhibitor of PI3Kγ, which serves as an indispensable tool for investigating the role of this specific PI3K isoform in cellular signaling. Its primary effect on Akt is the potent inhibition of its phosphorylation, with an IC50 in the nanomolar range in cellular assays. This inhibitory action disrupts the downstream signaling responsible for cell survival and proliferation. Researchers utilizing this compound should remain cognizant of its significant off-target inhibition of Casein Kinase 2, which may require additional controls to ensure that observed phenotypes are specifically attributable to PI3Kγ inhibition. Overall, this compound provides a precise method for modulating the PI3Kγ/Akt pathway in both in vitro and in vivo research settings.[2][4]
References
The Role of CAY10505 in Modulating Neutrophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, excessive or inappropriate neutrophil infiltration can contribute to tissue damage in a variety of inflammatory and autoimmune diseases. Therefore, the pharmacological modulation of neutrophil recruitment represents a promising therapeutic strategy. CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), has emerged as a key small molecule in the investigation of neutrophil-mediated inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action in relation to neutrophil recruitment, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
This compound: A Potent and Selective PI3Kγ Inhibitor
This compound is a potent inhibitor of PI3Kγ with a reported IC50 of 30 nM[1]. It exhibits significant selectivity for the γ isoform over other Class I PI3K isoforms (α, β, and δ)[1][2]. The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kγ, which plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs) activated by chemoattractants.
Mechanism of Action: Inhibition of Neutrophil Recruitment
The recruitment of neutrophils from the bloodstream into tissues is a multi-step process involving chemoattractant sensing, cell polarization, adhesion to the endothelium, and transmigration. PI3Kγ is a key regulator of this cascade.
Upon stimulation by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or chemokines like CXCL8 (IL-8), which bind to their respective GPCRs on the neutrophil surface, the Gβγ subunits of the dissociated heterotrimeric G-protein directly activate PI3Kγ. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating neutrophil.
This localized accumulation of PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt) and guanine nucleotide exchange factors (GEFs) for Rho family GTPases (e.g., Rac and Cdc42). The activation of these downstream pathways is essential for establishing cell polarity, reorganizing the actin cytoskeleton to form lamellipodia, and ultimately, for directed cell migration (chemotaxis).
By inhibiting PI3Kγ, this compound effectively blocks the production of PIP3 in response to chemoattractant stimulation. This disruption of the primary signaling cascade for directional sensing prevents neutrophil polarization and migration towards the inflammatory stimulus, thereby reducing their accumulation at the site of inflammation. Oral administration of this compound has been shown to reduce neutrophil recruitment in mice to a similar degree as that observed in PI3Kγ-deficient mice, confirming the central role of this pathway in vivo[1].
Signaling Pathway of PI3Kγ in Neutrophil Chemotaxis
Caption: PI3Kγ signaling cascade in neutrophil chemotaxis.
Experimental Evidence and Quantitative Data
The inhibitory effect of PI3Kγ modulation on neutrophil recruitment has been demonstrated in preclinical models. A key study by Pomel et al. (2006) investigated a close analog of this compound, AS-252424, in a mouse model of thioglycollate-induced peritonitis. While the full quantitative data requires access to the complete publication, the study reported a significant reduction in leukocyte recruitment upon oral administration of the PI3Kγ inhibitor.
| Experimental Model | Compound | Dose | Effect on Neutrophil Recruitment | Reference |
| Thioglycollate-induced peritonitis in mice | AS-252424 | Not specified in abstract | Significant reduction in leukocyte recruitment | Pomel et al., 2006 |
| In vivo mouse models | This compound | Not specified in abstract | Reduction comparable to PI3Kγ-deficient mice | Cayman Chemical |
Experimental Protocols
In Vivo Neutrophil Recruitment: Thioglycollate-Induced Peritonitis Model
This model is widely used to assess the effect of anti-inflammatory compounds on neutrophil migration into the peritoneal cavity.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (or vehicle control)
-
Sterile 4% Brewer's thioglycollate medium
-
Sterile phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-mouse Ly-6G, anti-mouse CD11b)
-
Red blood cell lysis buffer
-
Hemocytometer or automated cell counter
Procedure:
-
Compound Administration: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject 1 ml of sterile 4% thioglycollate medium intraperitoneally (i.p.) into each mouse.
-
Cell Harvest: At a specified time point post-thioglycollate injection (typically 4-6 hours for peak neutrophil infiltration), euthanize the mice.
-
Peritoneal Lavage: Expose the peritoneal cavity and inject 5-10 ml of sterile PBS. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Flow Cytometry Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
If necessary, lyse red blood cells using a lysis buffer.
-
Stain the cells with fluorescently-labeled antibodies against neutrophil-specific markers (e.g., Ly-6G and CD11b).
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of neutrophils (Ly-6G+/CD11b+ cells) in the peritoneal cavity.
-
Data Analysis:
Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice to that of vehicle-treated control mice. Calculate the percentage inhibition of neutrophil recruitment.
Experimental Workflow: Thioglycollate-Induced Peritonitis
Caption: Workflow for assessing this compound's effect on neutrophil recruitment.
Conclusion
This compound is a valuable research tool for dissecting the role of PI3Kγ in neutrophil-driven inflammation. Its potent and selective inhibition of this key signaling node allows for the targeted investigation of the molecular mechanisms underlying neutrophil recruitment. The experimental protocols detailed in this guide provide a framework for evaluating the in vivo efficacy of this compound and other potential modulators of neutrophil migration. Further research into the therapeutic applications of PI3Kγ inhibitors like this compound holds significant promise for the development of novel treatments for a range of inflammatory disorders.
References
An In-Depth Technical Guide to CAY10505 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10505 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme implicated in various cellular processes, including cell growth, survival, and migration. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on cancer cells, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in oncology.
Core Mechanism of Action: PI3Kγ Inhibition
This compound exerts its biological effects primarily through the potent and selective inhibition of the p110γ catalytic subunit of Class I PI3K.
1.1. The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions fundamental to cancer progression, such as cell proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream substrates, ultimately leading to the modulation of various cellular processes that promote tumorigenesis.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
1.2. Specificity of this compound
This compound demonstrates high selectivity for the PI3Kγ isoform. This specificity is crucial as different PI3K isoforms have distinct physiological roles. While PI3Kα and PI3Kβ are ubiquitously expressed and central to insulin signaling and other metabolic processes, PI3Kγ and PI3Kδ are primarily found in hematopoietic cells and play significant roles in immune responses and inflammation. [1]In the context of cancer, particularly hematological malignancies, targeting the gamma isoform may offer a more focused therapeutic approach with potentially fewer off-target effects. [2]
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the known IC50 values for this compound against various targets and cell lines.
| Target/Cell Line | Assay Type | IC50 | Reference(s) |
| Enzymatic Assays | |||
| PI3Kγ | Kinase Assay | 30 nM | [3] |
| PI3Kα | Kinase Assay | 0.94 µM | [3] |
| PI3Kβ | Kinase Assay | 20 µM | [3] |
| PI3Kδ | Kinase Assay | 20 µM | [3] |
| Casein Kinase 2 (CK2) | Kinase Assay | 20 nM | [3] |
| Cell-Based Assays | |||
| Mouse Macrophages (p-Akt) | Western Blot | 228 nM | [3] |
| MCF7 (Breast Cancer) | SRB Assay (72 hrs) | 36.9 µM | [4] |
| Multiple Myeloma (MM) cells | Flow Cytometry (Annexin V/PI) | Anti-survival effects at 10 µM | [4] |
Effects of this compound on Cancer Cell Biology
Inhibition of the PI3Kγ/Akt pathway by this compound is expected to trigger several anti-cancer effects, including the induction of apoptosis and cell cycle arrest.
3.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting this pathway, this compound can restore the activity of these proteins, thereby triggering apoptosis. For instance, in multiple myeloma (MM) cell lines, treatment with this compound has been shown to have anti-survival effects. [4]
References
CAY10505: A Potent PI3Kγ Inhibitor for Inflammatory Response Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme implicated in inflammatory and autoimmune diseases. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical inflammatory response studies, with a focus on experimental protocols and quantitative data analysis.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively targeting the γ isoform of PI3K. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs), which are activated by various inflammatory mediators such as chemokines. By inhibiting PI3Kγ, this compound effectively blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This disruption leads to the downstream inhibition of Akt phosphorylation, thereby attenuating a cascade of cellular processes vital for the inflammatory response, including leukocyte recruitment, activation, and production of pro-inflammatory cytokines.[1][2]
Inhibitory Profile of this compound
The selectivity of this compound for PI3Kγ over other PI3K isoforms is a key attribute, minimizing off-target effects. The half-maximal inhibitory concentrations (IC₅₀) highlight its potency and selectivity.
| Target Kinase | IC₅₀ |
| PI3Kγ | 30 nM[1][2] |
| PI3Kα | 0.94 µM[1] |
| PI3Kβ | 20 µM[1] |
| PI3Kδ | 20 µM[1] |
| Casein Kinase 2 (CK2) | 20 nM[1] |
Table 1: Inhibitory activity of this compound against various kinases.
Signaling Pathway Modulation
This compound's primary impact is on the PI3K/Akt signaling pathway, which consequently influences other downstream pathways integral to the inflammatory response, such as the NF-κB pathway.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
CAY10505: A Technical Guide for Investigating the PI3Kγ Pathway
This guide provides an in-depth overview of CAY10505, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. It is intended for researchers, scientists, and drug development professionals as a comprehensive resource for utilizing this compound to elucidate the roles of PI3Kγ in cellular signaling and disease.
Introduction to this compound and the PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most extensively studied. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. They are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA isoforms are typically activated by receptor tyrosine kinases (RTKs), the Class IB isoform, PI3Kγ, is uniquely activated by G-protein coupled receptors (GPCRs).
The specific roles of each PI3K isoform are of great interest in both basic research and therapeutic development. Selective inhibitors are invaluable tools for dissecting the distinct functions of these isoforms. This compound has emerged as a potent and highly selective inhibitor of PI3Kγ, making it an excellent tool for investigating the specific downstream signaling events and physiological functions mediated by this particular isoform.
This compound: Selectivity and Potency
This compound demonstrates high selectivity for the γ isoform of PI3K. Its inhibitory activity is significantly lower against other Class I PI3K isoforms, highlighting its utility in specifically targeting PI3Kγ-mediated events.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in cellular assays.
| Target | IC50 Value | Cell/Assay Type |
| PI3Kγ | 30 nM | Neurons[1][2] |
| PI3Kα | 0.94 µM (940 nM) | N/A |
| PI3Kβ | 20 µM | N/A |
| PI3Kδ | 20 µM | N/A |
| Casein Kinase 2 (CK2) | 20 nM | Kinase Panel Assay[3] |
| PKB/Akt Phosphorylation | 228 nM | Mouse Macrophages[3][4] |
| MCF7 Cells | 36.9 µM | Antiproliferative SRB Assay (72 hrs)[1] |
Note: While this compound is highly selective for PI3Kγ over other PI3K isoforms, it also potently inhibits the unrelated kinase CK2.[3] Researchers should consider this off-target effect when designing experiments and interpreting results.
Visualizing the PI3K Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical PI3K signaling cascade, highlighting the activation of PI3Kγ by GPCRs and the specific inhibitory action of this compound.
Caption: PI3Kγ signaling pathway with this compound inhibition point.
Experimental Protocols for Studying PI3Kγ with this compound
Here are detailed methodologies for key experiments to assess the impact of this compound on PI3Kγ signaling and cellular functions.
Western Blotting for Akt Phosphorylation
This protocol is used to determine if this compound inhibits the PI3Kγ-mediated phosphorylation of Akt, a key downstream effector.[1]
Materials:
-
Cells of interest (e.g., mouse macrophages, neurons)
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium and supplements
-
Stimulant (e.g., a GPCR agonist relevant to the cell type)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours if necessary to reduce basal Akt phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 200 nM) or DMSO (vehicle control) for 1-2 hours.[1]
-
Stimulation: Add a relevant GPCR agonist to stimulate the PI3Kγ pathway for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content and can be used to determine the antiproliferative effects of this compound.[1][2]
Materials:
-
Cancer cell line (e.g., MCF7)
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[1][2] Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify apoptosis and necrosis in cell populations, such as multiple myeloma cells, following treatment with this compound.[1]
Materials:
-
Cell line of interest (e.g., MM cell lines)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent culture with this compound for the desired time (e.g., 3-5 days).[1]
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach with trypsin-free dissociation buffer and then collect by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound.
Caption: A typical experimental workflow using this compound.
Conclusion
This compound is a powerful and selective research tool for the functional characterization of the PI3Kγ isoform. Its high potency and selectivity over other Class I PI3Ks allow for precise investigation into the specific roles of PI3Kγ in various biological contexts, from immune cell trafficking to cancer cell survival. When used with appropriate controls and consideration of potential off-target effects, this compound can significantly contribute to our understanding of GPCR-mediated PI3K signaling.
References
basic properties of CAY10505 inhibitor
This technical guide provides an in-depth overview of the core properties of CAY10505, a potent and selective inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, physicochemical properties, and experimental applications.
Core Properties and Mechanism of Action
This compound is a small molecule inhibitor that exhibits high selectivity for the γ isoform of PI3K.[1] The primary mechanism of action involves the inhibition of the catalytic activity of PI3Kγ, which plays a crucial role in inflammatory and immune responses. By blocking PI3Kγ, this compound effectively suppresses downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, leading to a reduction in cellular processes such as proliferation, survival, and migration.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 328960-84-5 | [3] |
| Molecular Formula | C₁₄H₈FNO₃S | [3] |
| Molecular Weight | 289.3 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A crystalline solid | [3] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/ml |
In Vitro Efficacy and Selectivity
This compound has been demonstrated to be a potent inhibitor of PI3Kγ with an IC₅₀ of 30 nM.[1] Its selectivity for the γ isoform is significantly higher compared to other PI3K isoforms.[1] Interestingly, when tested against a panel of 80 other kinases, this compound was found to also significantly inhibit casein kinase 2 (CK2) with an IC₅₀ of 20 nM.
| Target | IC₅₀ | Reference |
| PI3Kγ | 30 nM | [1] |
| PI3Kα | 0.94 µM | [1] |
| PI3Kβ | 20 µM | [1] |
| PI3Kδ | 20 µM | [1] |
| Casein Kinase 2 (CK2) | 20 nM | |
| PKB/Akt phosphorylation (in mouse macrophages) | 228 nM | [3] |
| MCF7 (Antiproliferative activity) | 36.9 µM | [4] |
Signaling Pathways
This compound primarily exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. By inhibiting PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of Akt, a key downstream effector.
As this compound also inhibits Casein Kinase 2 (CK2), it is important to consider its potential effects on CK2-mediated signaling. CK2 is a pleiotropic kinase involved in various cellular processes, including cell proliferation, apoptosis, and gene expression. The inhibition of CK2 by this compound may contribute to its overall cellular effects.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Inhibition of Akt Phosphorylation in Mouse Macrophages (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Akt in mouse macrophages.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other relevant agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate mouse macrophages in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a suitable agonist (e.g., 100 ng/mL LPS) for 15-30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection: Image the blot using a suitable imaging system and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.
Survival Analysis of Multiple Myeloma Cells (Flow Cytometry)
This protocol details the use of flow cytometry to assess the effect of this compound on the survival of multiple myeloma (MM) cell lines.[4]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture: Seed MM cells in 24-well plates at a density of 2 x 10⁵ cells/well.
-
Inhibitor Treatment: Treat the cells with this compound (e.g., a final concentration of 10 µM) or vehicle control (DMSO) for 72 hours (3 days).
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
In Vivo Neutrophil Recruitment Assay in Mice
This protocol outlines a method to evaluate the effect of orally administered this compound on neutrophil recruitment in a mouse model of inflammation.
References
- 1. youtube.com [youtube.com]
- 2. Neutrophil Recruitment to the Lung in both C5a and CXCL1-Induced Alveolitis is Impaired in Vitamin D Binding Protein Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
CAY10505 In Vivo Dosing Protocol for Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10505 is a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) with an IC50 of 30 nM. It also demonstrates inhibitory activity against casein kinase 2 (CK2). Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for in vivo studies investigating various physiological and pathological processes, including inflammation, hypertension, and cancer. These application notes provide a detailed protocol for the in vivo administration of this compound to rats, based on published research, to ensure consistent and reproducible results.
Data Presentation
Table 1: In Vivo Dosing Parameters for this compound in Rats
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats (uninephrectomized) | [1] |
| Induction of Hypertension | Deoxycorticosterone acetate (DOCA) salt administration | [1] |
| Compound | This compound | [1] |
| Dosage | 0.6 mg/kg body weight | [1] |
| Route of Administration | Oral (p.o.), via gavage | [1] |
| Frequency | Once daily | [1] |
| Duration | 7 days | [1] |
| Vehicle | 0.5% Carboxymethyl cellulose (CMC) in sterile water with 0.1% Tween 80 | Recommended based on common practice for poorly soluble compounds |
Signaling Pathway
This compound primarily targets the PI3Kγ isoform, a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including mTOR, to exert its cellular effects. By inhibiting PI3Kγ, this compound blocks the production of PIP3, thereby attenuating downstream Akt signaling.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in water
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For a 0.6 mg/kg dose in a rat with an average weight of 250g, and a dosing volume of 5 mL/kg, the concentration of the solution would be 0.12 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by adding 0.1% (v/v) Tween 80 to the 0.5% CMC solution.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.
-
Visually inspect the suspension for any clumps or precipitates before administration. The suspension should be prepared fresh daily.
In Vivo Dosing Protocol: Hypertension Model in Rats
Objective: To evaluate the effect of this compound on blood pressure and vascular function in a rat model of hypertension.[1]
Animal Model:
-
Male Wistar rats (8-10 weeks old).
-
Animals undergo uninephrectomy (surgical removal of one kidney) to potentiate the hypertensive effects of DOCA-salt.
Induction of Hypertension:
-
Following a one-week recovery period after uninephrectomy, administer deoxycorticosterone acetate (DOCA) at a dose of 40 mg/kg subcutaneously, twice weekly, for 6 weeks.[1]
-
Provide 1% NaCl in drinking water throughout the study period.
-
Monitor blood pressure weekly using a non-invasive tail-cuff method. Rats with a mean arterial blood pressure ≥ 140 mmHg are considered hypertensive.[1]
Experimental Groups:
-
Normal Control: Sham-operated rats receiving the vehicle.
-
Hypertensive Control: Uninephrectomized, DOCA-salt treated rats receiving the vehicle.
-
This compound-Treated: Hypertensive rats receiving this compound (0.6 mg/kg, p.o.) daily for the last 7 days of the 6-week study period.[1]
-
Positive Control (optional): Hypertensive rats receiving a known antihypertensive agent (e.g., Losartan 25 mg/kg, p.o., or Atorvastatin 30 mg/kg, p.o.) for the last 7 days.[1]
Dosing Procedure (Oral Gavage):
-
Gently restrain the rat.
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Endpoint Measurements:
-
Mean Arterial Blood Pressure (MABP): Measured at the end of the treatment period.
-
Vascular Endothelium Function: Assessed by acetylcholine-induced endothelium-dependent relaxation in isolated aortic ring preparations.[1]
-
Serum Nitrite/Nitrate Levels: Measured as an indicator of nitric oxide production.[1]
-
Aortic Glutathione (GSH) Levels: Measured as a marker of oxidative stress.[1]
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a rat hypertension model.
References
CAY10505: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating an IC50 of 30 nM in neurons.[1] Its selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes, including cell survival, proliferation, and inflammation. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in achieving reliable and reproducible results.
Mechanism of Action
This compound exerts its inhibitory effect on the PI3K/Akt/mTOR signaling pathway. PI3Kγ, a class IB PI3K isoform, is typically activated by G-protein-coupled receptors (GPCRs). Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell growth, proliferation, survival, and metabolism. By selectively inhibiting PI3Kγ, this compound effectively blocks the production of PIP3 and subsequent activation of Akt, thereby modulating these critical cellular pathways.
Caption: this compound inhibits PI3Kγ, blocking the PI3K/Akt signaling pathway.
Data Presentation: this compound Concentrations in Cell Culture
The effective concentration of this compound can vary significantly depending on the cell type, experimental endpoint, and treatment duration. The following table summarizes reported concentrations and their observed effects.
| Cell Type | Concentration | Duration | Observed Effect | Assay |
| Neurons | 200 nM | Not Specified | Partial reduction of baicalein-induced Akt phosphorylation.[1] | Western Blot |
| Multiple Myeloma (MM) Cell Lines | 2.5 - 10 µM | 3 days | Induction of apoptosis.[1] | Flow Cytometry (Annexin V/PI) |
| Primary Multiple Myeloma (MM) Cells | 10 µM | 5 days | Anti-survival effects in co-culture with bone marrow stromal cells.[1] | Flow Cytometry (Annexin V/PI) |
| MCF-7 (Human Breast Cancer) | 36.9 µM (IC50) | 72 hours | Antiproliferative activity.[1] | SRB Assay |
Experimental Protocols
The following are detailed protocols for common cell-based assays utilizing this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: Inhibition of Akt Phosphorylation in Neurons
This protocol describes how to assess the effect of this compound on Akt phosphorylation in cultured neurons using Western blotting.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Cultured neurons
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed neurons at an appropriate density in multi-well plates and allow them to adhere and differentiate according to your standard protocol.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1% and a vehicle control (DMSO alone) must be included.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control. A suggested starting concentration is 200 nM.[1]
-
Incubate for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Protocol 2: Apoptosis Assay in Multiple Myeloma Cells
This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in multiple myeloma cells treated with this compound.
Materials:
-
Multiple myeloma cell lines (e.g., U266, LP-1)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells at a density of 1 x 10^5 cells/mL in 12-well plates.
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 7.5, 10 µM) or a vehicle control (DMSO).[1]
-
Incubate for 48-72 hours.
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Protocol 3: Cell Viability Assay in MCF-7 Cells
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Treat the cells with a range of this compound concentrations. Based on the reported IC50 of 36.9 µM, a range of 1-100 µM would be appropriate.[1] Include a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Concluding Remarks
This compound is a powerful tool for dissecting the roles of PI3Kγ in cellular signaling. The protocols provided herein offer a starting point for investigating its effects in various cell culture models. Researchers should optimize these protocols for their specific experimental systems to ensure accurate and meaningful results. Careful consideration of concentration, treatment duration, and appropriate controls is paramount for the successful application of this compound in cell culture experiments.
References
Application Notes & Protocols: Preparation of CAY10505 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor with high selectivity for the γ isoform of PI3K (IC50 = 30 nM).[1][2] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway and its role in immunology, inflammation, and cell biology.[1] To ensure accurate and consistent experimental outcomes, it is imperative to prepare a stock solution of known concentration. DMSO is the recommended solvent due to its ability to dissolve both polar and nonpolar compounds and its miscibility with aqueous media.[3]
Quantitative Data Summary
A summary of the key quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₄H₈FNO₃S | [1][4] |
| Molecular Weight | 289.3 g/mol | [1][4] |
| Appearance | Crystalline solid | [1][4] |
| Purity | ≥98% | [1][4] |
| Solubility in DMSO | ~20 mg/mL | [1][5] |
| Storage of Solid | -20°C | [5][6] |
| DMSO | ||
| Molecular Formula | (CH₃)₂SO | [3] |
| Molecular Weight | 78.13 g/mol | [3] |
| Density | 1.1004 g/cm³ | [7] |
| Boiling Point | 189°C | [3][7] |
| Freezing Point | 18.5°C | [3][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, and the required mass of this compound can be calculated using the formula provided below.
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 289.3 g/mol / 1000 = 2.893 mg
3.3. Step-by-Step Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a suitable microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound (e.g., 2.893 mg for a 10 mM solution in 1 mL) into the tube/vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube/vial containing the this compound powder.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the tube/vial with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6] Avoid repeated freeze-thaw cycles.
3.4. Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1]
-
Handle this compound in a well-ventilated area.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[8] Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
4.2. PI3K/Akt Signaling Pathway
This compound is an inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. The simplified diagram below shows the position of PI3K in this cascade.
Caption: Inhibition of the PI3K/Akt Pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. This compound - CD Biosynsis [biosynsis.com]
- 6. medkoo.com [medkoo.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: CAY10505 for Western Blot Analysis of Akt Phosphorylation
Introduction
CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase γ (PI3Kγ) isoform with an IC50 value of 30 nM in neurons.[1][2][3] The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Upon activation by various extracellular signals, PI3K phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B) through phosphorylation at key residues, including Serine 473 (Ser473).[4][5] As an inhibitor of PI3Kγ, this compound can be utilized to investigate the role of this specific PI3K isoform in the activation of Akt. This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of Akt at Ser473.
Mechanism of Action
This compound selectively inhibits the catalytic activity of PI3Kγ, thereby preventing the conversion of PIP2 to PIP3. This reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and subsequent phosphorylation of Akt at Ser473 by upstream kinases like mTORC2.[4] Consequently, treatment of cells with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt), which can be effectively quantified by Western blotting. One study demonstrated that this compound at 200 nM partially reduces baicalein-induced Akt phosphorylation in neurons.[1]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound against various PI3K isoforms and its effect on Akt phosphorylation.
| Target | IC50 Value | Cell Type/System | Reference |
| PI3Kγ | 30 nM | Neurons | [1][2][3] |
| PI3Kα | 0.94 µM | - | [2][3] |
| PI3Kβ | 20 µM | - | [2][3] |
| PI3Kδ | 20 µM | - | [2][3] |
| p-Akt (PKB) | 228 nM | Mouse Macrophages | [2] |
Signaling Pathway Diagram
Caption: this compound inhibits PI3Kγ, blocking Akt phosphorylation.
Experimental Protocol
This protocol outlines the steps for treating a cell culture with this compound, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473).
Materials
-
This compound (Cayman Chemical, Item No. 10009078 or equivalent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-p-Akt (Ser473) (Cell Signaling Technology, #4060 or equivalent)
-
Rabbit or Mouse anti-Total Akt (Cell Signaling Technology, #4691 or equivalent)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM - 1 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 1-24 hours).
-
Optional: After the inhibitor treatment, stimulate the cells with a known Akt activator (e.g., growth factor, insulin) for a short period (e.g., 15-30 minutes) to observe the inhibitory effect of this compound on induced p-Akt levels.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[6][7]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps starting from step 5.5 with the total Akt antibody. A loading control like β-actin or GAPDH should also be probed.
-
Experimental Workflow Diagram
Caption: Workflow for p-Akt Western blot analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols for CAY10505 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in multiple myeloma, playing a crucial role in cell survival, proliferation, and drug resistance. CAY10505 is a potent and selective inhibitor of the p110γ isoform of PI3K, and it also exhibits inhibitory activity against casein kinase 2 (CK2). Both PI3Kγ and CK2 are implicated in the pathogenesis of multiple myeloma, making this compound a promising agent for investigation. These application notes provide a comprehensive guide for utilizing this compound in multiple myeloma cell line research, including detailed experimental protocols and data interpretation.
Mechanism of Action
This compound exerts its anti-myeloma effects through the dual inhibition of PI3Kγ and CK2.
-
PI3Kγ Inhibition: PI3Kγ is a key component of the PI3K/Akt/mTOR signaling cascade. By inhibiting PI3Kγ, this compound prevents the phosphorylation and activation of Akt, a central kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating pro-survival transcription factors like NF-κB.
-
CK2 Inhibition: Casein kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in multiple myeloma and contributes to tumor cell survival and proliferation. CK2 is known to phosphorylate and regulate numerous substrates involved in cell cycle progression and apoptosis. Inhibition of CK2 by this compound can lead to cell cycle arrest and induction of apoptosis.
The combined inhibition of these two pathways is expected to result in a synergistic anti-cancer effect in multiple myeloma cells.
Data Presentation
| Cell Line | Inhibitor Type | IC50 (µM) | Apoptosis (% of cells) | Assay Method | Reference |
| RPMI 8226 | Pan-PI3K Inhibitor | 5 - 15 | 40 - 60% (at 10 µM) | MTT Assay, Annexin V/PI Staining | [1] |
| U266 | Pan-PI3K Inhibitor | 8 - 20 | 35 - 55% (at 10 µM) | MTT Assay, Annexin V/PI Staining | [1] |
| MM.1S | Selective PI3Kα Inhibitor | < 10 | Not Specified | MTS Assay | [1] |
| OPM-2 | Pan-PI3K Inhibitor | Not Specified | Not Specified | Western Blot for p-Akt | [2] |
| NCI-H929 | Pan-PI3K Inhibitor | Not Specified | Not Specified | Not Specified | [3] |
| KMS-11 | CK2 Inhibitor (CX-4945) | Not Specified | Synergistic with Bortezomib | Not Specified | [4][5] |
Experimental Protocols
Cell Culture and Maintenance of Multiple Myeloma Cell Lines
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S, OPM-2, NCI-H929)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10-15% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a microscope and Trypan Blue exclusion assay.
-
Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed multiple myeloma cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound signaling pathway in multiple myeloma cells.
Caption: Experimental workflow for this compound in multiple myeloma cells.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase CK2 Inhibition Down Modulates the NF-κB and STAT3 Survival Pathways, Enhances the Cellular Proteotoxic Stress and Synergistically Boosts the Cytotoxic Effect of Bortezomib on Multiple Myeloma and Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10505 Administration in Hypertension Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10505 is a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). While research has extensively focused on the role of PI3Kγ in inflammation and immunity, emerging evidence highlights its involvement in cardiovascular regulation, particularly in the control of vascular tone and blood pressure. Inhibition of PI3Kγ has been shown to reduce blood pressure in preclinical models of hypertension, suggesting that this compound could be a valuable tool for investigating novel antihypertensive therapies.
The mechanism underlying the antihypertensive effect of PI3Kγ inhibition involves the modulation of vascular smooth muscle cell function. Specifically, inhibition of PI3Kγ leads to vasorelaxation of resistance arteries, which is dependent on blunted pressure-induced Akt phosphorylation. This ultimately affects the L-type calcium channel current density and calcium influx in smooth muscle cells, promoting vasodilation and consequently lowering blood pressure[1][2]. Studies using other selective PI3Kγ inhibitors have demonstrated a significant, dose-dependent reduction in blood pressure in both normotensive and hypertensive mice[1][2][3].
These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of this compound in animal models of hypertension.
Quantitative Data Summary
Table 1: Effect of PI3Kγ Inhibitor AS605240 on Systolic Blood Pressure (SBP) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Change in SBP (mmHg) vs. Vehicle | Animal Model |
| AS605240 | 10 | 5 days | ↓ 15 | C57BL/6 (Normotensive) |
| AS605240 | 20 | 5 days | ↓ 25 | C57BL/6 (Normotensive) |
| AS605240 | 40 | 5 days | ↓ 35 | C57BL/6 (Normotensive) |
Data extracted from Ghigo A, et al. (2012)[1][2].
Table 2: Effect of PI3Kγ Inhibitor GE21 on Systolic Blood Pressure (SBP) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Change in SBP (mmHg) vs. Vehicle | Animal Model |
| GE21 | 10 | 5 days | ↓ 18 | C57BL/6 (Normotensive) |
| GE21 | 20 | 5 days | ↓ 28 | C57BL/6 (Normotensive) |
| GE21 | 40 | 5 days | ↓ 38 | C57BL/6 (Normotensive) |
| GE21 (oral) | 50 | 2 weeks | Not specified, but effective | C57BL/6 (Normotensive) |
Data extracted from Ghigo A, et al. (2012)[1][2][3][4].
Signaling Pathway
The antihypertensive effect of this compound is mediated through the inhibition of the PI3Kγ/Akt signaling pathway in vascular smooth muscle cells.
Caption: PI3Kγ signaling pathway in vasoconstriction and site of this compound action.
Experimental Protocols
The following are detailed methodologies for the administration of this compound in a hypertension animal model. These protocols are generalized and may require optimization based on the specific animal model and experimental design.
Animal Model Selection and Induction of Hypertension
A variety of animal models can be used to study hypertension[5][6]. The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension[7][8][9][10][11][12]. Hypertension develops spontaneously with age.
-
Protocol: Obtain male SHRs and normotensive Wistar-Kyoto (WKY) rats (as controls) at 5-6 weeks of age. Allow them to acclimatize for at least one week. Hypertension will be established by 12-14 weeks of age.
-
-
Angiotensin II (Ang II)-Induced Hypertension: A model of renin-angiotensin system-dependent hypertension.
-
Protocol: Implant osmotic minipumps (e.g., Alzet) subcutaneously in adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). The pumps should be filled with Ang II to deliver a constant infusion (e.g., 400-1000 ng/kg/min) for 2-4 weeks to induce a sustained increase in blood pressure[13].
-
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: A model of mineralocorticoid-induced, low-renin hypertension[6].
-
Protocol: Perform a unilateral nephrectomy on adult male rats. Implant a DOCA-salt pellet (e.g., 25 mg) subcutaneously. Provide the animals with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension over 4 weeks.
-
Preparation and Administration of this compound
This compound can be administered via oral gavage or intraperitoneal (i.p.) injection.
-
Vehicle Preparation: this compound is soluble in organic solvents such as DMSO and DMF. For in vivo use, a suitable vehicle is required. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dose Selection: Based on the data from other PI3Kγ inhibitors, a starting dose range of 10-50 mg/kg for this compound is recommended for initial studies. A dose-response study should be performed to determine the optimal dose for the specific animal model.
-
Oral Gavage Administration:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Gently restrain the animal.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.
-
The volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Administer once daily for the duration of the study.
-
-
Intraperitoneal (i.p.) Injection:
-
Prepare the this compound solution in the chosen vehicle.
-
Restrain the animal and locate the lower abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.
-
The volume should not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Administer once daily for the duration of the study.
-
Blood Pressure Measurement
Accurate measurement of blood pressure is critical for assessing the efficacy of this compound.
-
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatize the animals to the restraining device and tail cuff for several days before the start of the experiment.
-
Place the animal in the restrainer on a warming platform to dilate the tail artery.
-
Position the cuff and sensor on the tail.
-
Record at least 5-7 consecutive stable readings and average them to obtain the systolic blood pressure.
-
Measurements should be taken at the same time each day to minimize diurnal variation.
-
-
Radiotelemetry (Invasive - Gold Standard):
-
Surgically implant a telemetry transmitter with the catheter inserted into the carotid or femoral artery.
-
Allow the animal to recover for at least one week before starting the experiment.
-
The transmitter will continuously record blood pressure, heart rate, and activity in conscious, freely moving animals.
-
Data can be collected and analyzed using specialized software.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound.
Caption: A generalized experimental workflow for in vivo studies.
Concluding Remarks
This compound, as a selective PI3Kγ inhibitor, represents a promising pharmacological tool for the investigation of novel antihypertensive mechanisms. The provided protocols and data, based on analogous compounds, offer a solid foundation for designing and executing preclinical studies to evaluate the efficacy of this compound in animal models of hypertension. Researchers should carefully consider the choice of animal model, administration route, and blood pressure measurement technique to ensure the generation of robust and reproducible data. Further studies are warranted to establish the specific dose-response relationship and long-term effects of this compound in hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kγ inhibition reduces blood pressure by a vasorelaxant Akt/L-type calcium channel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aged garlic extract improves blood pressure in spontaneously hypertensive rats more safely than raw garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypertension model in rats - Enamine [enamine.net]
- 12. Effects of spontaneously hypertensive rat plasma on blood pressure and tail artery calcium uptake in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Multifaceted Roles of PI3Kγ in Hypertension, Vascular Biology, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10505 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10505 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ) with a reported IC50 value of 30 nM in neurons.[1][2][3] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes and disease models. This compound has also been shown to inhibit casein kinase 2 (CK2) with a similar potency (IC50 = 20 nM).[2] Its mechanism of action primarily involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. These application notes provide detailed protocols for in vitro and in vivo experimental designs using this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell/System | Reference |
| PI3Kγ | 30 nM | Neurons | [1][2][3] |
| PI3Kα | 0.94 µM | - | [2][3] |
| PI3Kβ | 20 µM | - | [2][3] |
| PI3Kδ | 20 µM | - | [2][3] |
| Casein Kinase 2 (CK2) | 20 nM | - | [2] |
| Akt Phosphorylation | 228 nM | Mouse Macrophages | [2] |
| MCF-7 Cells | 36.9 µM | Human Breast Cancer | [3] |
| Multiple Myeloma (MM) Cells | 10 µM (anti-survival effects) | Human Multiple Myeloma | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Observed Effects | Reference |
| Hypertensive Rats | 0.6 mg/kg, p.o. | Increased serum nitrite/nitrate, improved endothelium-dependent relaxation | [1] |
| Mice | Oral administration | Reduced neutrophil recruitment | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate diverse cellular functions.
Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments with this compound.
Caption: General workflow for in vitro this compound experiments.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-Akt (Ser473)
This protocol details the detection of phosphorylated Akt as a readout of this compound activity.
Materials:
-
This compound
-
DMSO
-
Mammalian cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (pan)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 200 nM, 500 nM, 1 µM) for a specified time (e.g., 1, 6, 12, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities to determine the relative levels of phospho-Akt.
-
Protocol 3: In Vivo Administration via Oral Gavage in Rats
This protocol provides a general guideline for the oral administration of this compound to rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats (weight appropriate for the study)
-
Animal scale
-
Gavage needles (16-18 gauge, flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Animal Acclimation and Grouping:
-
Allow rats to acclimate to the facility for at least one week before the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
This compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 0.6 mg/kg dose in a 250g rat receiving 1 mL, the concentration would be 0.15 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Oral Gavage Procedure:
-
Weigh each rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
-
Experimental Timeline and Endpoint Analysis:
-
Administer this compound according to the study design (e.g., once daily for a specified number of weeks).
-
At the end of the study, collect blood and/or tissues for downstream analysis (e.g., measurement of serum biomarkers, histopathology, Western blotting of tissue lysates).
-
Conclusion
This compound is a valuable research tool for studying the role of PI3Kγ in health and disease. The protocols provided here offer a starting point for designing and executing robust in vitro and in vivo experiments. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental goals. Careful consideration of dosage, treatment duration, and appropriate controls will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for CAY10505 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10505 is a potent and selective inhibitor of the gamma (γ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[4] Dysregulation of this pathway is frequently observed in various diseases, including cancer and inflammatory conditions, making PI3Kγ an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in key functional assays to investigate its effects on cellular processes.
Mechanism of Action
This compound selectively inhibits the p110γ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] By inhibiting the PI3Kγ/Akt signaling cascade, this compound can modulate cellular functions such as proliferation, survival, and apoptosis.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Assay Conditions/Cell Type |
| PI3Kγ | 30 nM | In neurons[2] |
| PI3Kα | 0.94 µM | Biochemical assay[1][3] |
| PI3Kβ | 20 µM | Biochemical assay[1][3] |
| PI3Kδ | 20 µM | Biochemical assay[1][3] |
| Casein Kinase 2 (CK2) | 20 nM | Kinase panel screening[1] |
| Akt Phosphorylation | 228 nM | In mouse macrophages[1] |
| Antiproliferative Activity | 36.9 µM | Against human MCF7 cells (72 hrs)[2][3] |
Recommended Working Concentrations
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Akt Phosphorylation | Neurons, Macrophages | 100 nM - 1 µM | 1 - 4 hours |
| Cell Viability/Proliferation | Multiple Myeloma (MM) cell lines, MCF7 | 1 µM - 20 µM | 48 - 72 hours |
| Apoptosis | Multiple Myeloma (MM) cell lines | 5 µM - 10 µM | 24 - 72 hours |
Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 (a common indicator of Akt activation) to assess the inhibitory effect of this compound on the PI3K pathway.[4][5]
Workflow Diagram:
Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lines (e.g., multiple myeloma cell lines, macrophages)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For assays requiring stimulation, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.[4]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Plot the normalized p-Akt levels against the this compound concentration to determine the inhibitory effect.
-
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on cell proliferation and viability using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®).
Workflow Diagram:
Caption: Workflow for Cell Viability Assay.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lines (e.g., multiple myeloma cell lines, MCF7)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Reading:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).[6][7]
Signaling Pathway Diagram:
Caption: this compound Induces Apoptosis by Inhibiting the PI3Kγ/Akt Pathway.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lines (e.g., multiple myeloma cell lines)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed 1-2 x 10^6 cells in a 6-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 7.5, 10 µM) or DMSO vehicle control for 24-72 hours.[2]
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific assay. This compound is for research use only and not for human or veterinary use.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
CAY10505: A Potent PI3Kγ Inhibitor for Investigating Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is a hallmark of many cardiovascular diseases. It is characterized by a shift towards reduced vasodilation, a pro-inflammatory state, and pro-thrombotic conditions. A key player in maintaining endothelial health is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which regulates the production of the crucial vasodilator, nitric oxide (NO), by endothelial nitric oxide synthase (eNOS). The γ isoform of PI3K (PI3Kγ) has emerged as a significant modulator of this pathway in the vasculature. CAY10505 is a potent and selective inhibitor of PI3Kγ, making it a valuable pharmacological tool for elucidating the role of this specific isoform in the mechanisms of endothelial dysfunction.
Mechanism of Action
This compound selectively inhibits the γ isoform of PI3K. In endothelial cells, growth factors and other stimuli activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates eNOS at Serine 1177, enhancing its enzymatic activity and leading to increased NO production. NO then diffuses to vascular smooth muscle cells, causing vasodilation.
By inhibiting PI3Kγ, this compound disrupts this signaling cascade, leading to reduced Akt and eNOS phosphorylation, decreased NO bioavailability, and consequently, impaired endothelium-dependent vasodilation. This makes this compound an effective agent to induce and study endothelial dysfunction in vitro and in vivo.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (PI3Kγ) | 30 nM | Neurons | [1][2] |
| IC50 (PI3Kα) | 0.94 µM | - | [2] |
| IC50 (PI3Kβ) | 20 µM | - | [2] |
| IC50 (PI3Kδ) | 20 µM | - | [2] |
| IC50 (CK2) | 20 nM | - | [2] |
| IC50 (Akt phosphorylation) | 228 nM | Mouse Macrophages | [2] |
| Effective in vivo dose | 0.6 mg/kg, p.o. | Rat | [3] |
Table 2: Effects of this compound on Endothelial Function in a Rat Model of Hypertension
| Parameter | Hypertensive Control | This compound (0.6 mg/kg) Treated | Outcome | Reference |
| Mean Arterial Blood Pressure | Significantly elevated | Significantly reduced | Amelioration of hypertension | [3] |
| Acetylcholine-induced endothelium-dependent relaxation | Markedly attenuated | Significantly prevented attenuation | Improved endothelial function | [3] |
| Serum Nitrite/Nitrate Levels | Decreased | Significantly increased | Enhanced NO bioavailability | [3] |
Signaling Pathway Diagram
Experimental Protocols
In Vitro Experiment: Assessment of Endothelial Nitric Oxide Production
This protocol describes the measurement of nitric oxide (NO) production in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) using the Griess assay, which detects nitrite (a stable breakdown product of NO).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Griess Reagent System (e.g., from Promega or similar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium in a 96-well plate until they reach 80-90% confluency.
-
Induction of Endothelial Dysfunction:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
To induce a pro-inflammatory state that can lead to endothelial dysfunction, cells can be stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 6-24 hours) in the presence or absence of this compound.
-
-
Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Sulfanilamide solution to each sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
In Vitro Experiment: Western Blot for Phosphorylated Akt and eNOS
This protocol details the detection of phosphorylated Akt (p-Akt at Ser473) and phosphorylated eNOS (p-eNOS at Ser1177) in endothelial cells by Western blotting to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.[4][5]
Materials:
-
HUVECs
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat HUVECs with this compound as described in the NO production assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Experiment: Assessment of Endothelium-Dependent Vasodilation
This protocol is adapted from a study that used this compound in a rat model of hypertension-induced endothelial dysfunction.[3]
Materials:
-
Wistar rats
-
Deoxycorticosterone acetate (DOCA) salt to induce hypertension
-
This compound (for oral administration)
-
Anesthesia
-
Isolated organ bath system
-
Phenylephrine
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
Procedure:
-
Induction of Hypertension and Treatment:
-
Induce hypertension in rats using a DOCA-salt model.
-
After the development of hypertension, treat a group of rats with this compound (0.6 mg/kg, p.o.) daily for a specified period (e.g., 1 week). Include a vehicle-treated hypertensive control group and a normotensive control group.
-
-
Aortic Ring Preparation:
-
At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
-
Isometric Tension Recording:
-
Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
-
Vasoconstriction and Vasodilation:
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add acetylcholine (ACh, an endothelium-dependent vasodilator) to the bath to generate a dose-response curve.
-
To assess endothelium-independent vasodilation, use sodium nitroprusside (SNP, a NO donor) to generate a dose-response curve in separate pre-contracted rings.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the dose-response curves between the different treatment groups.
Experimental Workflow Diagrams
Conclusion
This compound is a valuable research tool for studying the role of PI3Kγ in endothelial dysfunction. Its high selectivity allows for the specific investigation of this isoform's contribution to the regulation of the Akt/eNOS/NO signaling pathway. The provided application notes and protocols offer a comprehensive guide for researchers to utilize this compound in both in vitro and in vivo models to further understand the molecular mechanisms underlying endothelial dysfunction and to explore potential therapeutic strategies targeting the PI3Kγ pathway.
References
- 1. In vitro permeability assay [bio-protocol.org]
- 2. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. e-century.us [e-century.us]
Troubleshooting & Optimization
CAY10505 solubility issues in aqueous buffer
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with CAY10505 in aqueous buffers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS). What should I do?
A1: This is expected behavior, as this compound is a crystalline solid that is not soluble in water or ethanol.[1][2] The standard procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for this compound.[4] From this stock solution, you can make further dilutions into your aqueous experimental medium.
Q2: I prepared a concentrated DMSO stock of this compound, but it precipitated when I diluted it into my aqueous buffer. How can I resolve this?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules.[5] It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.[5]
-
Optimize the Dilution Method: Avoid adding the concentrated stock solution directly into the full volume of the buffer. Instead, add the stock solution dropwise to the vortexing buffer to ensure rapid dispersion. This can prevent localized high concentrations that may initiate precipitation.[5]
-
Verify Maximum Solubility: The maximum solubility of this compound in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.15 mg/mL.[4] Ensure your final concentration does not exceed this limit. It is always recommended to perform a preliminary solubility test with your specific buffer system.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% (v/v), to avoid affecting the biological system.[3][5]
Q3: What is the maximum concentration of this compound that can be achieved in a PBS buffer?
A3: According to supplier data, the solubility of this compound in a mixture of DMSO:PBS (pH 7.2) at a 1:5 ratio is 0.15 mg/mL.[4] Given the molecular weight of 289.3 g/mol , this corresponds to a concentration of approximately 518 µM.[4][6] Achieving higher concentrations in purely aqueous solutions is challenging. For applications requiring higher concentrations, consider reformulating with solubilizing agents, but be aware that these agents must be tested for compatibility with your specific assay.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | ≥ 14.45 mg/mL (~50 mM) | [2] |
| DMSO | ~ 20 mg/mL (~69 mM) | [4] |
| DMF | ~ 20 mg/mL (~69 mM) | [4] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL (~518 µM) | [4] |
| Ethanol | Insoluble | [1][2] |
| Water | Insoluble | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Dilutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve a high-concentration stock (e.g., 20 mg/mL or ~69 mM).[4]
-
Vortex or sonicate the solution until the solid is completely dissolved. This is your primary stock solution.
-
-
Prepare Intermediate Dilutions (Optional):
-
Depending on your final desired concentration, it may be convenient to prepare an intermediate dilution from your primary stock solution in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm your aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you may need to lower the final concentration.
-
Crucially, always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer but without this compound. [5]
-
Visual Guides
References
improving CAY10505 stability in solution
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of CAY10505 in solution, along with troubleshooting tips to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] It is insoluble in water and ethanol.[3][4] For cell-based assays, DMSO is the most commonly used solvent.
Q2: What is the optimal storage condition for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability.[1][3][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[3] When stored correctly, the solid compound is stable for at least three years.[5]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency, it is highly recommended to aliquot the stock solution into single-use volumes.[5][6]
Q4: What is the expected shelf-life of this compound in solution?
A4: The stability of this compound in solution depends on the storage temperature. At -20°C, the solution is stable for up to 1 year.[6] For longer-term storage of up to 2 years, -80°C is recommended.[6] One source suggests using the solution within one month when stored at -20°C to prevent loss of potency.[5]
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution
-
Possible Cause 1: Solvent Quality. The solubility of this compound can be significantly impacted by the quality of the DMSO used.[6] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can reduce the solubility of this compound, leading to precipitation.
-
Solution: Always use fresh, anhydrous, research-grade DMSO. Keep the DMSO container tightly sealed and protected from moisture.
-
-
Possible Cause 2: Low Temperature Storage of Working Solutions. While stock solutions are stored at low temperatures, further dilution into aqueous media for experiments can lead to precipitation if the final concentration of DMSO is too low.
-
Solution: Ensure the final DMSO concentration in your experimental media is sufficient to maintain solubility, but low enough to not affect your biological system (typically <0.5%). It may be necessary to perform a solubility test in your specific aqueous buffer.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to the formation of precipitates and degradation of the compound.[5][6]
-
Solution: Aliquot your stock solution into smaller, single-use vials after initial preparation to minimize the number of freeze-thaw cycles.
-
Issue 2: Inconsistent or Weaker Than Expected Biological Activity
-
Possible Cause 1: Compound Degradation. Improper storage of either the solid compound or the stock solution can lead to degradation of this compound, resulting in reduced biological activity.
-
Solution: Adhere strictly to the recommended storage conditions. Store solid this compound at -20°C and stock solutions at -20°C or -80°C in aliquots.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to precipitation (see Issue 1) or errors in initial weighing or dilution.
-
Solution: After preparing the stock solution, visually inspect for any undissolved material. If precipitation is observed, gently warm the solution and vortex to redissolve. Always use calibrated pipettes and balances for accurate measurements.
-
Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥14.45 mg/mL | [4] |
| DMSO | 20 mg/mL | [1][2] |
| DMSO | ≥34 mg/mL (117.53 mM) | [6] |
| DMSO | 53 mg/mL (183.21 mM) | [5] |
| DMF | 20 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [1] |
| Water | Insoluble | [3][5] |
| Ethanol | Insoluble | [3][4][5] |
This compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Stability | Reference |
| Solid | 0-4°C | Short-term (days to weeks) | Stable | [3] |
| Solid | -20°C | Long-term (months to years) | >2 years | [3] |
| Solid | -20°C | 3 years | Stable | [6] |
| Solid | -20°C | - | ≥ 4 years | [1] |
| Solid (Lyophilized) | -20°C | 36 months | Stable | [5] |
| Solution | 0-4°C | Short-term (days to weeks) | Stable | [3] |
| Solution | -20°C | Long-term (months) | Stable | [3] |
| Solution | -20°C | 1 year | Use within this period | [6] |
| Solution | -20°C | 1 month | Use within this period | [5] |
| Solution | -80°C | 2 years | Use within this period | [6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Research-grade DMSO (or other solvent of choice)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Calibrated balance and pipettes
- Amber glass vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
- Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The area of the this compound peak at T=0 will serve as the baseline.
- Incubation: Aliquot the remaining stock solution into several amber glass vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
- Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Prepare and analyze the sample by HPLC as described in step 2.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
This compound Mechanism of Action
This compound is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][3][4][5] This pathway is crucial for regulating cell growth, proliferation, survival, and motility.
References
CAY10505: A Guide to Off-Target Kinase Effects for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of CAY10505 on various kinases. Understanding the selectivity profile of a compound is critical for interpreting experimental results and anticipating potential side effects in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), with a reported IC50 of 30 nM.[1]
Q2: Has this compound been tested for off-target kinase activity?
Yes, this compound was tested against a panel of 80 different kinases to assess its selectivity.[1]
Q3: What are the known significant off-target effects of this compound on other kinases?
From the panel of 80 kinases, the most significant off-target inhibition was observed for Casein Kinase 2 (CK2), with an IC50 of 20 nM.[1]
Q4: How does this compound's potency compare across different PI3K isoforms?
This compound exhibits selectivity for the γ isoform of PI3K. Its inhibitory activity against other isoforms is significantly lower. A summary of the IC50 values is provided in the data table below.
This compound Kinase Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and known off-target kinases.
| Kinase Target | IC50 Value | Notes |
| Primary Target | ||
| PI3Kγ | 30 nM | Potent and selective target.[1] |
| Off-Target Kinases | ||
| Casein Kinase 2 (CK2) | 20 nM | Significant off-target inhibition observed.[1] |
| PI3Kα | 0.94 µM | ~31-fold less potent than against PI3Kγ.[1] |
| PI3Kβ | 20 µM | ~667-fold less potent than against PI3Kγ.[1] |
| PI3Kδ | 20 µM | ~667-fold less potent than against PI3Kγ.[1] |
Experimental Methodologies
Determination of Kinase Inhibition (IC50 Values)
The inhibitory activity of this compound against PI3K isoforms and the panel of 80 other kinases was determined using a standardized in vitro kinase assay. While the complete list of all 80 kinases and their specific inhibition values are not publicly available, the methodology for the primary targets and the significant off-target is outlined below.
General Kinase Assay Protocol (Radiometric)
A common method for determining kinase activity and inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP into a substrate.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2).
-
Compound Addition : this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration near the Km for ATP for that specific kinase.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Calculation : The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To aid in the visualization of the biological context and experimental procedures, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Workflow for Kinase Inhibitor Off-Target Screening.
References
Technical Support Center: Optimizing CAY10505 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CAY10505 for maximal efficacy in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] By inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B), a key regulator of cell survival, proliferation, and growth.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A recommended starting point for this compound is in the nanomolar to low micromolar range. For instance, a concentration of 200 nM has been shown to partially reduce baicalein-induced Akt phosphorylation in neurons.[1][2] In studies with multiple myeloma cell lines, anti-survival effects were observed at 10 µM.[1][2] The half-maximal inhibitory concentration (IC50) for PI3Kγ is 30 nM in neurons.[1][2] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is insoluble in water and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in fresh culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
When stored properly at -20°C, this compound is stable for at least four years in its solid form. Stock solutions in DMSO should also be stored at -20°C and are generally stable for several months. To ensure compound integrity, it is best to use freshly prepared dilutions for each experiment.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal inhibitory concentration for your specific cell model.
-
-
Possible Cause 2: Low Basal PI3K/Akt Pathway Activity.
-
Solution: If the basal level of PI3K/Akt signaling in your cell line is low, it may be difficult to detect a significant decrease in phosphorylation after inhibitor treatment. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) prior to this compound treatment to increase the dynamic range of your assay.
-
-
Possible Cause 3: Compound Inactivity.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the activity of your compound on a positive control cell line known to be sensitive to PI3Kγ inhibition.
-
-
Possible Cause 4: Cell Line Resistance.
-
Solution: The cell line you are using may have intrinsic or acquired resistance to PI3Kγ inhibition. This could be due to mutations in downstream signaling components or the activation of compensatory signaling pathways.[3][4] Consider investigating the mutational status of key genes in the PI3K/Akt pathway (e.g., PTEN, PIK3CA).
-
Problem: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%. High concentrations of DMSO can be toxic to many cell lines. Prepare intermediate dilutions of your this compound stock solution to minimize the volume of DMSO added to your experimental wells.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound is a selective PI3Kγ inhibitor, high concentrations may lead to off-target effects. Common off-target effects of PI3K inhibitors include hyperglycemia, rash, and diarrhea, though these are more relevant in vivo.[5][6] In vitro, high concentrations could affect other kinases. Always use the lowest effective concentration determined from your dose-response curve to minimize potential off-target activities.
-
Problem: My this compound solution appears to have precipitated in the cell culture medium.
-
Possible Cause: Poor Solubility in Aqueous Media.
-
Solution: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock into your cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is also advisable to not exceed the solubility limit in the final culture medium. If precipitation persists, consider using a solubilizing agent, though this should be tested for its own effects on the cells.
-
Data Presentation
Table 1: Dose-Response of this compound in Various In Vitro Models
| Cell/System Type | Assay | Concentration | Observed Effect | Reference |
| Neurons | Akt Phosphorylation | 200 nM | Partial reduction of baicalein-induced p-Akt | [1][2] |
| Multiple Myeloma (MM) cell lines | Cell Survival (Annexin V/PI) | 10 µM | Anti-survival effects | [1][2] |
| Multiple Myeloma (MM) primary cells | Cell Survival (Annexin V/PI) | 10 µM | Anti-survival effects | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (media only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Phosphorylated Akt (p-Akt)
This protocol is for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Growth factor (e.g., IGF-1, optional)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If stimulating the pathway, serum-starve the cells for 4-6 hours, then pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Western Blotting:
-
Normalize the protein concentration for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Analyze the band intensities to determine the ratio of p-Akt to total Akt.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]
potential artifacts with CAY10505 in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CAY10505 in cell-based assays. This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), however, like any experimental tool, it can sometimes produce unexpected results. This guide is designed to help you identify and resolve potential artifacts and other issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ) with a reported IC50 of 30 nM.[1] It functions by competing with ATP at the kinase domain of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of the PI3K/Akt signaling pathway can lead to various cellular effects, including the induction of apoptosis and inhibition of cell proliferation.[1][2]
Q2: Does this compound have any known off-target effects?
Yes, a significant off-target effect of this compound is the inhibition of casein kinase 2 (CK2), with a reported IC50 of 20 nM.[1] CK2 is a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[3][4][5] Inhibition of CK2 can therefore lead to cellular effects that are independent of PI3Kγ inhibition.
Q3: What is the recommended solvent for this compound and are there any solubility issues?
This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water or ethanol.[6] It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium. Precipitation of the compound in aqueous media, especially at higher concentrations, can be a source of artifacts.
Q4: At what concentration should I use this compound in my cell-based assay?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on its IC50 values, concentrations ranging from 100 nM to 10 µM are often used in cell-based assays.[1]
Troubleshooting Guide
Issue 1: Unexpected or No Inhibition of Akt Phosphorylation
You are treating your cells with this compound, but you observe inconsistent or no reduction in the phosphorylation of Akt, a downstream target of PI3K.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or increasing the final DMSO concentration (while ensuring it remains non-toxic to your cells). |
| Incorrect Dosing | Verify the calculations for your stock solution and final dilutions. Perform a fresh serial dilution from your stock. |
| Cellular Context | The PI3K/Akt pathway may not be the primary driver of the phenotype you are studying in your specific cell line. Consider using a positive control (e.g., another known PI3K inhibitor) to confirm that the pathway is active and druggable in your cells. |
| Presence of Alternative Signaling Pathways | Cells may activate compensatory signaling pathways to bypass the inhibition of PI3Kγ. Consider investigating other related pathways that might be influencing Akt phosphorylation. |
Issue 2: Unexpected Cell Death or Cytotoxicity
You observe a higher level of cell death than anticipated, or cytotoxicity at concentrations where you expect to see specific pathway inhibition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target CK2 Inhibition | The observed cytotoxicity may be due to the inhibition of Casein Kinase 2 (CK2), which is crucial for the survival of many cancer cell types.[3][7][8] To investigate this, you could use a structurally different CK2 inhibitor as a control to see if it phenocopies the effect of this compound. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |
| Compound Purity | If possible, verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity. |
Issue 3: Irreproducible or Variable Results
Your experimental results with this compound are inconsistent between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Stability | Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C.[6] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Ensure you are using cells within a consistent and low passage number range for all experiments. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Data Summary
The following table summarizes the key inhibitory concentrations (IC50) of this compound for its primary target and known off-target.
| Target | IC50 (nM) | Reference |
| PI3Kγ | 30 | [1] |
| Casein Kinase 2 (CK2) | 20 | [1] |
| PI3Kα | 940 | [1] |
| PI3Kβ | 20,000 | [1] |
| PI3Kδ | 20,000 | [1] |
Experimental Protocols
Western Blot for Akt Phosphorylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound inhibits PI3Kγ, blocking Akt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein Kinase II (CK2) as a Therapeutic Target for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10505 Technical Support Center: Long-Term Storage and Handling
This guide provides researchers, scientists, and drug development professionals with detailed information on the long-term storage conditions for CAY10505, a potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound as a solid?
A1: For long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C.[1][2] It is also recommended to keep it in a dry and dark place.[1] For short-term storage, 0-4°C is acceptable for days to weeks.[1]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be stored at -20°C for long-term storage (months).[1] For short-term storage (days to weeks), they can be kept at 0-4°C.[1] this compound is soluble in DMSO.[1][3]
Q3: What is the expected shelf-life of this compound?
A3: If stored properly as a solid at -20°C, this compound is stable for at least two to four years.[1][3] One supplier indicates a stability of ≥ 4 years, while another suggests >2 years.[1][3]
Q4: My this compound was shipped at room temperature. Is it still viable?
A4: Yes. This compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs at ambient temperatures.[1] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.
Q5: I have noticed slight variations in storage recommendations between different suppliers. What should I do?
A5: It is always best to adhere to the storage conditions provided on the product's certificate of analysis or datasheet that was supplied with your specific batch of this compound. While general recommendations are consistent (-20°C for long-term), batch-specific information is the most accurate.
Q6: How can I assess the stability of my this compound after long-term storage?
A6: To verify the stability and purity of your compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would compare the results of your stored sample against a freshly prepared sample or a reference standard. A "significant change" is defined as the failure to meet its specification.[4]
Summary of Storage Conditions
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid (Lyophilized) | Short-term (days to weeks) | 0 - 4°C | Dry and dark[1] |
| Long-term (months to years) | -20°C | Dry and dark[1] | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C |
Experimental Protocols
Protocol: Stability Assessment of this compound using LC-MS
This protocol outlines a general procedure to assess the stability of this compound after long-term storage.
Objective: To determine the purity and identify potential degradation products of a this compound sample that has been stored for an extended period.
Materials:
-
Stored this compound sample
-
Reference standard of this compound (freshly acquired or properly stored)
-
DMSO (HPLC grade)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid, HPLC grade)
-
LC-MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the stored this compound and the reference standard in DMSO to prepare stock solutions of a known concentration (e.g., 10 mM).
-
Further dilute the stock solutions with the mobile phase to a working concentration suitable for your LC-MS system (e.g., 1 µM).
-
-
LC-MS Analysis:
-
Equilibrate the LC-MS system with the appropriate mobile phase.
-
Inject the reference standard solution to establish the retention time and the mass-to-charge ratio (m/z) of intact this compound (Molecular Weight: 289.28 g/mol ).[1]
-
Inject the stored this compound sample solution.
-
Run a gradient elution to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the reference standard.
-
Check for a decrease in the peak area of the parent compound in the stored sample compared to the reference.
-
Look for the appearance of new peaks in the chromatogram of the stored sample, which may indicate degradation products.
-
Analyze the mass spectra of any new peaks to identify the molecular weights of potential degradation products.
-
Visualizations
References
Technical Support Center: CAY10505 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10505 in vivo. The information is designed to help you anticipate and address potential challenges, particularly concerning toxicity, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with an IC50 of 30 nM in neurons.[1] It functions by blocking the catalytic activity of PI3Kγ, a key enzyme in inflammatory and immune cell signaling pathways.
Q2: What are the known off-target effects of this compound?
While highly selective for PI3Kγ, this compound has been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[2] Researchers should consider the potential for CK2 inhibition to influence their experimental outcomes, as CK2 is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.
Q3: What are the common toxicities associated with PI3K inhibitors as a class?
PI3K inhibitors are known to have a range of on-target and off-target toxicities. While specific data for this compound is limited, class-wide adverse effects observed in preclinical and clinical studies include:
-
Hyperglycemia: Inhibition of the PI3K/Akt signaling pathway can interfere with insulin signaling and glucose metabolism, leading to elevated blood glucose levels.[3][4]
-
Gastrointestinal Toxicity (Diarrhea/Colitis): Immune-mediated colitis is a recognized side effect of some PI3K inhibitors, particularly those targeting the delta and gamma isoforms.[5][6][7]
-
Immunosuppression and Infections: As PI3Kγ is crucial for immune cell function, its inhibition can lead to a compromised immune response and increased susceptibility to infections.[1]
-
Cutaneous Reactions (Rash): Skin rashes are a common toxicity associated with PI3K inhibitors.[1]
-
Hepatotoxicity: Elevated liver enzymes have been observed with some PI3K inhibitors.[1]
Q4: How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but is poorly soluble in aqueous solutions.[2] For in vivo use, it is typically dissolved in an organic solvent like DMSO first, and then further diluted with a vehicle suitable for administration to animals, such as saline, phosphate-buffered saline (PBS), or a solution containing co-solvents like polyethylene glycol (PEG) or solubilizing agents like cyclodextrins. It is crucial to minimize the final concentration of DMSO to avoid vehicle-induced toxicity.
Troubleshooting Guide
Issue 1: Observed Animal Distress or Toxicity (e.g., weight loss, lethargy, ruffled fur)
Possible Cause 1: Vehicle Toxicity
-
Explanation: High concentrations of DMSO can cause local irritation, inflammation, and systemic toxicity.
-
Troubleshooting Steps:
-
Review Vehicle Composition: Determine the final concentration of DMSO in your formulation. Aim for the lowest possible concentration, ideally below 10% and preferably below 5% for intraperitoneal injections.
-
Run a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to distinguish between compound- and vehicle-induced toxicity.
-
Alternative Vehicles: If DMSO toxicity is suspected, consider alternative formulation strategies. This may involve using co-solvents like PEG400, propylene glycol, or solubilizing agents such as cyclodextrins to reduce the required amount of DMSO.
-
Possible Cause 2: On-Target PI3Kγ Inhibition-Related Toxicity
-
Explanation: The intended pharmacological effect of this compound on the immune system can lead to adverse effects.
-
Troubleshooting Steps:
-
Dose Reduction: If toxicity is observed at your current dose, consider performing a dose-response study to find a lower, effective, and better-tolerated dose.
-
Monitor for Specific Toxicities: Be vigilant for signs of PI3K inhibitor class-specific toxicities. For example, monitor for diarrhea as a potential sign of colitis.
-
Intermittent Dosing: Some studies with other PI3K inhibitors have shown that intermittent dosing schedules can have a better safety profile than continuous daily dosing.[8]
-
Possible Cause 3: Off-Target CK2 Inhibition
-
Explanation: Inhibition of CK2 can have broad cellular effects that may contribute to toxicity.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known consequences of CK2 inhibition in your specific animal model and disease context to anticipate potential off-target effects.
-
Control Compounds: If available, use a PI3Kγ inhibitor with a different off-target profile or a selective CK2 inhibitor to help dissect the observed effects.
-
Issue 2: Hyperglycemia (Elevated Blood Glucose)
-
Explanation: this compound, by inhibiting the PI3K/Akt pathway, can induce insulin resistance and increase hepatic glucose production.[3][4][9]
-
Troubleshooting Steps:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels in your animals, especially during the initial phase of treatment.
-
Dietary Modification: In preclinical models, switching to a low-carbohydrate diet after compound administration has been shown to effectively reduce drug-induced hyperglycemia.[3][9]
-
Fasting: Fasting animals before drug administration can deplete liver glycogen stores and attenuate the hyperglycemic response.[3][9]
-
Pharmacological Intervention: In some preclinical studies, metformin has been used to manage PI3K inhibitor-induced hyperglycemia.[4] However, this adds another variable to your experiment and should be carefully considered and controlled for.
-
Issue 3: Diarrhea or Signs of Colitis
-
Explanation: Inhibition of PI3Kγ can disrupt immune homeostasis in the gut, leading to an inflammatory response resembling colitis.[6]
-
Troubleshooting Steps:
-
Monitor Stool Consistency: Regularly check for changes in stool consistency and the presence of diarrhea.
-
Body Weight Monitoring: A sudden drop in body weight can be an indicator of colitis.
-
Histological Analysis: At the end of the study, or if animals need to be euthanized due to severe symptoms, perform a histological examination of the colon to look for signs of inflammation.
-
Dose and Schedule Modification: As with general toxicity, reducing the dose or switching to an intermittent dosing schedule may alleviate gastrointestinal side effects.
-
Data Summary
Table 1: this compound In Vitro Potency and Solubility
| Parameter | Value | Reference |
| PI3Kγ IC50 | 30 nM | [1] |
| CK2 IC50 | 20 nM | [2] |
| Solubility in DMSO | 20 mg/mL | [2] |
| Solubility in DMF | 20 mg/mL | [2] |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [2] |
Table 2: Potential In Vivo Toxicities of PI3Kγ Inhibitors and Mitigation Strategies
| Potential Toxicity | Clinical Signs in Animals | Recommended Monitoring | Mitigation Strategies |
| Vehicle Toxicity (e.g., DMSO) | Local irritation at injection site, lethargy, ataxia | Daily health checks, observation immediately after dosing | Use lowest possible DMSO concentration, consider alternative vehicles/formulations |
| Hyperglycemia | Increased water intake, increased urination | Blood glucose monitoring | Low-carbohydrate diet, pre-dose fasting, consider metformin co-administration |
| Colitis/Diarrhea | Loose stools, weight loss, dehydration | Daily monitoring of stool consistency and body weight | Dose reduction, intermittent dosing, histological analysis of colon |
| Immunosuppression | Increased incidence of spontaneous infections | Monitor for signs of infection (e.g., skin lesions, respiratory distress) | Maintain clean housing, consider prophylactic antibiotics in some models |
| Cutaneous Rash | Redness, inflammation, or hair loss on the skin | Regular skin and coat examination | Topical treatments (consult with veterinarian), dose reduction |
Experimental Protocols
Protocol 1: General Health Monitoring for Animals Treated with this compound
-
Baseline Measurements: Before the start of the experiment, record the body weight and perform a general health assessment of each animal.
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Visually inspect each animal for signs of toxicity, including changes in posture, activity level, fur condition (piloerection), and breathing.
-
Check for signs of dehydration (e.g., skin tenting).
-
Monitor food and water intake.
-
Observe stool consistency for signs of diarrhea.
-
-
Weekly Monitoring:
-
Perform a more thorough physical examination.
-
Depending on the study design, blood samples may be collected for complete blood count (CBC) and serum chemistry analysis to monitor for organ toxicity.
-
-
Humane Endpoints: Establish clear criteria for humane endpoints (e.g., a certain percentage of body weight loss, severe lethargy, or other signs of distress) at which an animal will be removed from the study and euthanized.
Protocol 2: Preparation of this compound for Oral Gavage in Mice
This is an example protocol and may need to be optimized for your specific experimental needs.
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved by vortexing or gentle warming.
-
-
Working Solution Preparation:
-
Calculate the volume of the stock solution needed for your desired final concentration and dosing volume.
-
Prepare a vehicle solution. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.
-
On the day of dosing, dilute the this compound stock solution in the vehicle to the final desired concentration. For example, to achieve a final DMSO concentration of 5%, you would add 5 parts of your DMSO stock solution to 95 parts of the 0.5% CMC solution.
-
Vortex the working solution thoroughly to ensure a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage at the appropriate volume based on their body weight (e.g., 10 mL/kg).
-
Ensure the suspension is well-mixed before drawing it into the dosing syringe for each animal.
-
Visualizations
Caption: this compound inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt.
Caption: A logical workflow for troubleshooting in vivo toxicity with this compound.
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
CAY10505 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10505, a potent PI3Kγ inhibitor.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
1. Compound Stability and Storage
Q1: How should I store this compound to prevent degradation?
A1: To ensure the stability of this compound, it is crucial to store it under the recommended conditions. The compound is typically supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for over two years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.[1]
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition for the solution?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is not soluble in water or ethanol.[1] Prepare stock solutions in DMSO at a desired concentration. For storage, it is recommended to keep the stock solution at -20°C. Under these conditions, the solution is expected to be stable for up to one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I suspect my this compound may have degraded. What are the potential causes of degradation?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—a furan-2-ylmethylene thiazolidinedione—potential degradation routes can be inferred. Thiazolidinedione rings can be susceptible to oxidative scission.[3] The furan moiety in some compounds can also undergo metabolic activation to form reactive intermediates, which may lead to degradation.[4][5] Additionally, exposure to light, extreme pH conditions (acidic or alkaline), and high temperatures can contribute to the degradation of chemical compounds.
Q4: How can I check for the degradation of my this compound sample?
A4: To assess the purity and potential degradation of your this compound sample, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. A stability-indicating HPLC method can separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any potential degradation products.
2. Experimental Troubleshooting
Q5: I am not observing the expected inhibition of PI3Kγ activity in my in vitro kinase assay. What could be the reason?
A5: Several factors could contribute to a lack of inhibitory activity:
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for your experiment.
-
Incorrect Concentration: Verify the concentration of your this compound working solution. The reported IC50 for this compound against PI3Kγ is 30 nM.[2]
-
Assay Conditions: Ensure that the kinase assay buffer components, ATP concentration, and substrate are optimal for PI3Kγ activity. Refer to a validated protocol for PI3Kγ activity assays.
-
Enzyme Activity: Confirm that the recombinant PI3Kγ enzyme is active. Include a positive control (a known inhibitor) and a negative control (vehicle only) in your experiment.
Q6: In my cell-based assay, I am not seeing a decrease in the phosphorylation of Akt (a downstream target of PI3K). What should I check?
A6: If you are not observing the expected downstream effects of PI3Kγ inhibition, consider the following:
-
Cell Permeability: While this compound is used in cell-based assays, ensure it is effectively entering your specific cell type at the concentration used.
-
Treatment Time and Concentration: Optimize the concentration and incubation time of this compound. A starting point could be a dose-response experiment around the cellular IC50, if available, or based on literature for similar cell types.
-
PI3K Isoform Redundancy: Cells may express other PI3K isoforms (α, β, δ) that can compensate for the inhibition of the γ isoform. This compound is selective for PI3Kγ over other isoforms.[2] The PI3K/Akt pathway in your specific cell line might be predominantly driven by an isoform other than γ.
-
Western Blot Protocol: Ensure your Western blot protocol for detecting phosphorylated Akt (p-Akt) is optimized. This includes using appropriate phosphatase inhibitors during cell lysis, proper antibody dilutions, and a suitable blocking buffer (e.g., BSA for phospho-antibodies to reduce background).[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | [1] |
| Storage (DMSO Solution) | -20°C (up to 1 month) | [2] |
| Solubility | Soluble in DMSO | [1][2] |
| IC50 (PI3Kγ) | 30 nM | [2] |
| IC50 (PI3Kα) | 0.94 µM | [2] |
| IC50 (PI3Kβ) | 20 µM | [2] |
| IC50 (PI3Kδ) | 20 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Inhibition Assay using ADP-Glo™
This protocol provides a method to determine the inhibitory activity of this compound against PI3Kγ by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3Kγ enzyme
-
PI3Kγ substrate (e.g., PIP2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the PI3Kγ enzyme and the this compound dilutions (or vehicle control).
-
Add the PI3Kγ substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473 in a cell-based assay.
Materials:
-
Cell line of interest (e.g., macrophages)
-
This compound
-
Cell culture medium and supplements
-
Phosphatase inhibitors (e.g., sodium fluoride, sodium vanadate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-Akt.
Visualizations
Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.
Caption: Western Blot Workflow for p-Akt Inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. adooq.com [adooq.com]
- 3. Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CAY10505 Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the poor bioavailability of CAY10505, a potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 30 nM.[1][2][3][4] PI3Kγ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular functions such as cell growth, proliferation, differentiation, and survival.[1] By inhibiting PI3Kγ, this compound can modulate these cellular processes and has been investigated for its potential therapeutic effects, including improving hypertension-associated vascular endothelial dysfunction.[1][5]
Q2: Why am I observing poor bioavailability with this compound in my experiments?
The poor bioavailability of this compound is likely attributed to its low aqueous solubility. The compound is reported to be insoluble in water and ethanol.[1][5] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[6][7] Poor solubility can lead to low dissolution rates, resulting in limited absorption and reduced systemic exposure.
Q3: What are the known solubility properties of this compound?
This compound is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but insoluble in aqueous solutions.[1][3][5][8] This hydrophobicity is a major contributor to its poor oral bioavailability.
| Solvent | Solubility |
| Water | Insoluble[1][5] |
| Ethanol | Insoluble[1][5] |
| DMSO | ≥14.45 mg/mL[1] |
| DMF | ~20 mg/mL[3][8] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/ml[3] |
Q4: Are there any general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][9][10][11] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[12][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[6][12][13]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[6][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][12][14][15]
-
Use of Co-solvents and Surfactants: These can help to increase the solubility of the drug in the formulation.[6][14]
Troubleshooting Guide
This guide provides specific troubleshooting steps for researchers encountering issues with this compound bioavailability in their experiments.
Issue: Inconsistent or low efficacy of this compound in vivo.
This is likely due to poor and variable absorption of the compound.
Suggested Solutions:
-
Optimize the Formulation:
-
Co-solvent System: For preclinical studies, a co-solvent system can be a straightforward approach. A common starting point is a mixture of DMSO, polyethylene glycol (PEG), and saline or water. It is crucial to perform a solubility test to ensure this compound remains in solution upon dilution.
-
Lipid-Based Formulation: Consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[6][12] These formulations form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.[13] This can be achieved through techniques like wet milling or high-pressure homogenization.[13]
-
-
Verify Compound Stability in the Formulation:
-
Ensure that this compound does not precipitate out of the chosen vehicle over time, especially after dilution for administration. Visually inspect the formulation for any signs of precipitation before each use.
-
-
Consider Alternative Routes of Administration:
-
If oral bioavailability remains a significant hurdle and the experimental goals allow, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. For these routes, this compound will need to be formulated in a suitable vehicle, such as a solution containing DMSO and PEG, which is then diluted with a sterile aqueous solution.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol provides a starting point for formulating this compound for oral administration in preclinical animal models.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to this compound by weight.
-
Once fully dissolved, add PEG400 to the solution. A common ratio is to have a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the sterile saline or water to the DMSO/PEG400 mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.
-
Administer the formulation to the animals via oral gavage at the desired dose. In vivo studies in hypertensive rats have used this compound at a dose of 0.6 mg/kg orally.[1][2]
Protocol 2: In Vitro Dissolution Testing
This assay helps to evaluate and compare the dissolution profiles of different this compound formulations.
Materials:
-
This compound formulations
-
Phosphate-buffered saline (PBS) at pH 6.8 (to simulate intestinal fluid)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
HPLC system for quantification of this compound
Procedure:
-
Prepare different formulations of this compound (e.g., co-solvent, lipid-based, nanosuspension).
-
Fill the dissolution vessels with pre-warmed PBS (37°C).
-
Add the this compound formulation to each vessel.
-
Begin stirring at a constant speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed PBS.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to compare the dissolution profiles of the different formulations.
Visualizations
This compound Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. This compound selectively targets PI3Kγ, a critical component of this pathway.
References
- 1. This compound CAS#: 1218777-13-9 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. medkoo.com [medkoo.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
CAY10505 vs. Other PI3K Gamma Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) gamma inhibitor CAY10505 with other notable alternatives, supported by experimental data. This document focuses on the biochemical potency, isoform selectivity, and cellular activity of these inhibitors, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams.
Introduction to PI3K Gamma Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks are further subdivided into Class IA (PI3Kα, β, and δ) and Class IB (PI3Kγ). PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.
PI3Kγ inhibitors function by blocking the catalytic activity of the p110γ subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production inhibits the downstream activation of key signaling molecules such as Akt, leading to the modulation of immune and inflammatory responses.
Comparative Analysis of PI3K Gamma Inhibitors
This guide focuses on the comparison of this compound with another prominent and well-characterized PI3Kγ inhibitor, IPI-549 (also known as Eganelisib).
Biochemical Potency and Isoform Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and IPI-549 against PI3Kγ and other Class I PI3K isoforms. A lower IC50 value indicates greater potency.
| Inhibitor | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (γ vs α, β, δ) |
| This compound | 30 | 940 | 20,000 | 20,000 | ~31x vs α, ~667x vs β, ~667x vs δ |
| IPI-549 (Eganelisib) | 16 | 3200 | 3500 | 8400 | >200x vs α, >218x vs β, >525x vs δ |
Note: IC50 values can vary between different assay conditions. The data presented here is compiled from various sources for comparative purposes.
Based on the available biochemical data, IPI-549 demonstrates higher potency against PI3Kγ compared to this compound. Furthermore, IPI-549 exhibits a greater selectivity profile against other Class I PI3K isoforms, which is a desirable characteristic to minimize off-target effects.
Cellular Activity
| Inhibitor | Cellular Assay | Cellular IC50 (nM) |
| IPI-549 (Eganelisib) | Inhibition of pAkt in C5a-stimulated RAW264.7 mouse macrophages | 1.2 |
The data indicates that IPI-549 is a highly potent inhibitor of PI3Kγ signaling in a cellular environment.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/Akt signaling pathway and a general experimental workflow for inhibitor testing.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Workflow for PI3Kγ Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize PI3Kγ inhibitors.
Biochemical Kinase Assay (for IC50 Determination)
This protocol is a generalized representation for determining the biochemical potency of an inhibitor against PI3Kγ.
-
Reagents and Materials:
-
Recombinant human PI3Kγ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT)
-
PIP2 substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitors (e.g., this compound, IPI-549) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant PI3Kγ enzyme, and the diluted inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
Detect the product (PIP3). For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity. For radiolabeled assays, the phosphorylated PIP3 is captured on phosphocellulose paper and quantified using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular p-Akt Inhibition Assay
This protocol describes a method to assess the ability of an inhibitor to block PI3Kγ signaling in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW264.7 mouse macrophages) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for a few hours to reduce basal PI3K signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with a GPCR agonist that activates PI3Kγ (e.g., C5a) for a short period (e.g., 5-10 minutes) to induce Akt phosphorylation.
-
Immediately aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of p-Akt:
-
Determine the protein concentration of each cell lysate.
-
Analyze the levels of phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473 or Thr308) and total Akt using either a Western blot or an ELISA-based method.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-Akt and total Akt, followed by detection with appropriate secondary antibodies.
-
For ELISA, use a kit that specifically captures and detects p-Akt and total Akt.
-
-
Data Analysis:
-
Quantify the p-Akt signal and normalize it to the total Akt signal for each sample.
-
Calculate the percentage of inhibition of p-Akt phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3Kγ inhibitor in a mouse model.
-
Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6) that are compatible with the chosen syngeneic tumor cell line.
-
Implant tumor cells (e.g., MC38 colon adenocarcinoma) subcutaneously into the flank of the mice.
-
-
Dosing and Monitoring:
-
Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound, IPI-549).
-
Administer the inhibitors at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitor the tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry of immune cells).
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the anti-tumor efficacy of the inhibitors.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
This guide provides a comparative overview of this compound and IPI-549, two selective inhibitors of PI3Kγ. Based on the available data, IPI-549 (Eganelisib) demonstrates superior potency and selectivity for PI3Kγ in biochemical assays and high potency in cellular assays. The provided experimental protocols offer a framework for the evaluation of these and other PI3Kγ inhibitors. For researchers and drug development professionals, the choice of inhibitor will depend on the specific requirements of their study, including the desired potency, selectivity profile, and the experimental system being used. Further head-to-head studies under identical conditions would be beneficial for a more definitive comparison of these two compounds.
A Comparative Guide to CAY10505 and AS-252424: Potent and Selective PI3Kγ Inhibitors
In the landscape of kinase inhibitors, phosphoinositide 3-kinases (PI3Ks) have emerged as critical targets in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of numerous diseases, most notably cancer and inflammatory conditions. Within the PI3K family, the gamma (γ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two widely used, potent, and selective PI3Kγ inhibitors: CAY10505 and AS-252424.
Quantitative Comparison of Inhibitory Activity
Both this compound and AS-252424 are potent inhibitors of the PI3Kγ isoform. Their in vitro inhibitory activities against the four Class I PI3K isoforms (α, β, γ, and δ) have been characterized, with IC50 values providing a quantitative measure of their potency and selectivity.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) |
| This compound | 0.94 µM | 20 µM | 30 nM | 20 µM |
| AS-252424 | 935 nM (0.935 µM)[1] | 20 µM[2][3] | 30 nM[1][2][3] | 20 µM[2][3] |
As the data indicates, both compounds exhibit high potency for PI3Kγ with an IC50 of 30 nM. Their selectivity for PI3Kγ over other isoforms is noteworthy. For instance, AS-252424 is approximately 31-fold more selective for PI3Kγ than for PI3Kα[4]. Both compounds show significantly less activity against PI3Kβ and PI3Kδ.
It is also important to consider off-target effects. Both this compound and AS-252424 have been shown to inhibit Casein Kinase 2 (CK2) with an IC50 of 20 nM[5]. Furthermore, AS-252424 has been identified as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4)[5].
Signaling Pathway and Mechanism of Action
This compound and AS-252424 exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical intracellular cascade that regulates a multitude of cellular functions. The diagram below illustrates the key components of this pathway and the point of intervention for these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound and AS-252424.
Upon activation by upstream signals, such as through receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[6][7]. PIP3 acts as a second messenger, recruiting and activating downstream effectors like PDK1 and Akt[7]. Activated Akt then phosphorylates a variety of substrates, including mTORC1, leading to the regulation of cellular processes like cell growth and proliferation[8]. This compound and AS-252424, as PI3Kγ inhibitors, block the phosphorylation of PIP2, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocols
The characterization of PI3K inhibitors like this compound and AS-252424 relies on robust in vitro and cellular assays. Below are detailed methodologies for two key experiments.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a test compound.
Caption: Workflow for a typical in vitro PI3K kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant PI3Kγ enzyme, a lipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate, PIP2), and a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or AS-252424 to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and detect the product. Common detection methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
HTRF® Kinase Assay: A time-resolved fluorescence energy transfer (TR-FRET) based assay to detect the phosphorylated product.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Western Blot Assay for Akt Phosphorylation
This assay assesses the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or AS-252424 for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[9].
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by heating with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.
Conclusion
Both this compound and AS-252424 are highly potent and selective inhibitors of PI3Kγ, making them valuable tools for studying the role of this kinase in various physiological and pathological processes. Their similar IC50 values for PI3Kγ suggest comparable in vitro potency. The choice between these inhibitors may depend on the specific experimental context, including the cell type and potential off-target considerations. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activities of these and other PI3K inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validating PI3Kγ Inhibition in Cells: A Comparative Guide to CAY10505
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with other commercially available alternatives. The information presented is supported by experimental data from publicly available research to assist in the selection of the most appropriate tool for validating PI3Kγ inhibition in cellular assays.
Introduction to PI3Kγ and this compound
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3K isoforms (α, β, γ, and δ) are particularly important in signal transduction. PI3Kγ is predominantly expressed in hematopoietic cells and is a key mediator of inflammatory and immune responses, making it an attractive therapeutic target for a range of diseases.
This compound is a potent and selective inhibitor of the PI3Kγ isoform, with a reported IC50 of 30 nM in neurons.[1] Its selectivity for PI3Kγ over other class I isoforms makes it a valuable tool for dissecting the specific roles of this kinase in cellular signaling pathways.
Comparative Analysis of PI3Kγ Inhibitors
To provide a comprehensive overview, this compound is compared with three other well-characterized PI3Kγ inhibitors: AS-252424, IPI-549, and TG100-115. The following table summarizes their in vitro inhibitory activities against the four class I PI3K isoforms.
| Inhibitor | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 30[1] | 940[1] | 20,000[1] | 20,000[1] |
| AS-252424 | 30-33 | 935-940 | 20,000 | 20,000 |
| IPI-549 | 1.2-16 | 250-3200 | 240-3500 | 180->8400 |
| TG100-115 | 83 | 1,300 | 1,200 | 235 |
Validating this compound Activity in Cellular Assays
The efficacy of a kinase inhibitor is ultimately determined by its activity within a cellular context. Key assays for validating PI3Kγ inhibition include monitoring the phosphorylation of downstream targets, such as Akt, and assessing the impact on cell viability and proliferation.
Inhibition of Akt Phosphorylation
A primary method to confirm PI3Kγ inhibition in cells is to measure the phosphorylation of its downstream effector, Akt (also known as Protein Kinase B), at serine 473 (S473).
Experimental Protocol: Western Blot for Phospho-Akt (S473)
This protocol is adapted from studies on PI3Kγ inhibition in neuronal and macrophage cell lines.
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., primary cortical neurons) or macrophage-like cells (e.g., RAW 264.7) to 70-80% confluency.
-
For neuronal cells, replace the culture medium with a serum-free medium for 2 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an appropriate agonist to activate the PI3Kγ pathway. For example, use a growth factor like BDNF (50 ng/mL) for neurons for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (S473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Assessment of Cell Viability
Inhibition of PI3Kγ can affect the viability and proliferation of certain cell types, particularly those of hematopoietic origin, such as multiple myeloma cells.
Experimental Protocol: Cell Viability Assay in Multiple Myeloma Cells
This protocol is based on general methodologies for assessing cell viability in multiple myeloma cell lines.
-
Cell Seeding:
-
Seed multiple myeloma cells (e.g., RPMI-8226, U266) in a 96-well plate at a density of 1 x 10^4 cells per well in complete culture medium.[2]
-
-
Inhibitor Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) or vehicle control.
-
Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound activity in cells.
Conclusion
References
- 1. Akt Mediates Cytoprotection of Endothelial Cells by Vascular Endothelial Growth Factor in an Anchorage-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucocalyxin A suppresses multiple myeloma progression in vitro and in vivo through inhibiting the activation of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genetic Knockdown of PI3Kγ versus CAY10505 Treatment
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of a target is critical for robust experimental design and interpretation. This guide provides an objective comparison of two common methods for inhibiting Phosphoinositide 3-kinase gamma (PI3Kγ): genetic knockdown using RNA interference (RNAi) and pharmacological treatment with the selective inhibitor CAY10505.
This comparison will delve into the mechanisms, experimental protocols, and potential off-target effects associated with each approach, supported by experimental data. The aim is to equip researchers with the necessary information to choose the most appropriate method for their specific research questions.
At a Glance: Key Differences
| Feature | Genetic Knockdown (siRNA/shRNA) | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing, leading to reduced PI3Kγ protein expression. | Direct, competitive inhibition of the PI3Kγ enzyme's ATP-binding site, blocking its kinase activity. |
| Specificity | Can be highly specific to the PI3Kγ mRNA sequence, but off-target effects due to seed region homology are possible. | Highly selective for the PI3Kγ isoform over other PI3K isoforms (α, β, δ), but potential for off-target kinase inhibition exists. |
| Kinetics of Inhibition | Slower onset, dependent on mRNA and protein turnover rates (typically 24-72 hours). | Rapid onset of action, directly inhibiting enzyme activity within minutes to hours of treatment. |
| Duration of Effect | Transient for siRNA (days); stable for shRNA (can be long-term with selection). | Reversible and dependent on the compound's half-life and continuous presence in the culture medium. |
| Dose-Response | Dependent on transfection efficiency and siRNA/shRNA concentration. | Clear dose-dependent inhibition of PI3Kγ activity. |
| Experimental Controls | Non-targeting (scrambled) siRNA/shRNA; multiple different siRNA/shRNA sequences against PI3Kγ. | Vehicle control (e.g., DMSO); use of inactive enantiomers if available; testing against other PI3K isoforms. |
Signaling Pathway Overview
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. PI3Kγ is a class IB PI3K, primarily activated by G-protein coupled receptors (GPCRs), and plays a significant role in inflammatory and immune responses.
Comparative Experimental Data
While direct head-to-head studies using this compound are limited, data from studies using other selective PI3Kγ inhibitors and genetic knockdown provide valuable insights. For instance, a study on B-cell migration demonstrated that both genetic knockdown of PI3Kγ and treatment with a PI3Kγ-specific inhibitor (CZC24832) reduced cell migration, indicating that both methods can achieve similar phenotypic outcomes.
Table 1: Comparison of Effects on Downstream Signaling and Cellular Phenotypes
| Parameter | Genetic Knockdown of PI3Kγ | This compound Treatment | Supporting Data Insights |
| p-Akt (Ser473) Levels | Significant reduction following successful knockdown. | Dose-dependent reduction in p-Akt levels. | Inhibition of PI3Kγ, either genetically or pharmacologically, is expected to decrease the phosphorylation of its downstream effector, Akt. |
| Cell Viability | May decrease cell viability depending on the cell type and its dependence on PI3Kγ signaling.[1] | Can induce a decrease in cell viability in PI3Kγ-dependent cell lines. | Studies have shown that both PI3Kγ knockout and pharmacological inhibition can impact microglial proliferation and viability.[1] |
| Cell Migration | Reduced migratory capacity in various cell types.[2] | Inhibition of migration has been observed in B cells and other cell types.[2] | Both genetic and pharmacological inhibition of PI3Kγ have been shown to impair B-cell migration in transwell assays.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the effects of PI3Kγ knockdown and this compound treatment.
Genetic Knockdown of PI3Kγ (siRNA)
Objective: To transiently reduce the expression of PI3Kγ protein.
Materials:
-
Target cells
-
PI3Kγ-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
6-well plates
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for Western blotting (lysis buffer, antibodies against PI3Kγ and a loading control)
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of PI3Kγ siRNA or non-targeting control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to assess PI3Kγ mRNA levels relative to a housekeeping gene and the non-targeting control.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to determine the reduction in PI3Kγ protein levels compared to the non-targeting control and a loading control (e.g., GAPDH or β-actin).[3][4]
-
References
CAY10505: A Tool for Isoform-Specific PI3Kγ Inhibition, Not a Negative Control for PI3Kα Studies
A detailed guide for researchers on the appropriate use of CAY10505 in phosphoinositide 3-kinase (PI3K) research, emphasizing its role as a potent and selective PI3Kγ inhibitor and clarifying its unsuitability as a negative control in studies focused on the PI3Kα isoform.
This guide provides a comprehensive comparison of this compound with other PI3K inhibitors, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the selection and use of chemical probes in their PI3K-related research.
Understanding this compound and the PI3K Alpha Signaling Pathway
This compound is a potent and highly selective inhibitor of the gamma (γ) isoform of phosphoinositide 3-kinase (PI3K). Due to its significant selectivity for PI3Kγ over other Class I PI3K isoforms (α, β, and δ), it is a valuable tool for investigating the specific roles of PI3Kγ in cellular processes. However, this selectivity profile also makes it unsuitable as a negative control in studies focused on PI3K alpha (α). An ideal negative control should be structurally similar to the active compound but devoid of activity against the target of interest. This compound, while much less potent against PI3Kα, is not inert and can still influence the PI3K signaling network, potentially leading to misinterpretation of experimental results.
The PI3Kα signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3Kα. Activated PI3Kα then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). Activated Akt proceeds to phosphorylate a multitude of downstream targets, orchestrating a wide range of cellular responses.
Comparative Analysis of PI3K Inhibitors
To illustrate the distinct pharmacological profiles of various PI3K inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Primary Target(s) | Reference(s) |
| This compound | 940 | 20,000 | 30 | 20,000 | PI3Kγ | [1][2] |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | PI3Kα | [3][4] |
| Wortmannin | ~2-5 | ~2-5 | ~2-5 | ~2-5 | Pan-PI3K | [5][6] |
Note: IC50 values can vary depending on the assay conditions.
This data clearly demonstrates that this compound is a potent PI3Kγ inhibitor with at least a 30-fold selectivity over PI3Kα. In contrast, Alpelisib (BYL719) is a highly selective PI3Kα inhibitor, and Wortmannin is a pan-inhibitor, affecting all isoforms at similar concentrations.
The Importance of a True Negative Control
In kinase inhibitor studies, a proper negative control is essential to distinguish the on-target effects of the inhibitor from any off-target or non-specific effects. The ideal negative control is a molecule that is structurally very similar to the active inhibitor but lacks the chemical moieties required for binding to the target kinase, rendering it inactive. The use of an isoform-selective inhibitor like this compound as a negative control for a different isoform, such as PI3Kα, is not recommended. While it displays significantly lower potency against PI3Kα, it is not completely inactive and its potent inhibition of PI3Kγ could lead to confounding effects, especially in cell-based assays where multiple PI3K isoforms may be active.
Experimental Protocols
To aid in the design of robust experiments, detailed protocols for a biochemical PI3Kα activity assay and a cell-based Western blot for measuring PI3K pathway inhibition are provided below.
In Vitro PI3Kα Kinase Activity Assay (Luminescent)
This assay measures the amount of ADP produced from the kinase reaction, which correlates with PI3Kα activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound, Alpelisib, Wortmannin) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 4 µL of a master mix containing PI3Kα enzyme and PI(4,5)P2 substrate in kinase assay buffer to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Cell-Based Western Blot for Phospho-Akt (Ser473)
This protocol assesses the inhibition of the PI3K pathway in cells by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known PIK3CA mutation)
-
Complete cell culture medium
-
Serum-free medium
-
Test compounds (e.g., this compound, Alpelisib) dissolved in DMSO
-
Growth factor (e.g., IGF-1, EGF) for pathway stimulation
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor for 10-15 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PI3K alpha signaling pathway.
Caption: Experimental workflows for PI3Kα inhibition assays.
Caption: Selectivity profiles of different PI3K inhibitors.
Conclusion
This compound is a powerful and selective tool for studying the functions of PI3Kγ. Its high selectivity makes it an excellent choice for dissecting the specific roles of this isoform in health and disease. However, its significant potency for PI3Kγ and residual activity against other isoforms, including PI3Kα, preclude its use as a negative control in PI3Kα-focused research. For such studies, researchers should consider using a validated PI3Kα-selective inhibitor like Alpelisib (BYL719) as a positive control and, ideally, a structurally related but inactive molecule as a true negative control to ensure the specificity of the observed effects. This rigorous approach to experimental design is crucial for generating reliable and reproducible data in the complex field of PI3K signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study [escholarship.org]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. Phosphoinositide 3‐kinase inhibitor (wortmannin) inhibits pancreatic cancer cell motility and migration induced by hyaluronan in vitro and peritoneal metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
CAY10505: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of CAY10505 against various Class I phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific experimental needs.
Quantitative Analysis of PI3K Isoform Inhibition by this compound
The inhibitory potency of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| PI3K Isoform | This compound IC50 (nM) | Selectivity over PI3Kγ |
| PI3Kα | 940 | 31.3-fold |
| PI3Kβ | 20,000 | 666.7-fold |
| PI3Kγ | 30 | - |
| PI3Kδ | 20,000 | 666.7-fold |
Data sourced from Cayman Chemical product information.[1]
As the data indicates, this compound is a potent and selective inhibitor of the PI3Kγ isoform, with an IC50 value of 30 nM.[1] Its inhibitory activity against PI3Kα is significantly lower (IC50 = 940 nM), and it demonstrates weak inhibition of PI3Kβ and PI3Kδ (IC50 = 20,000 nM for both)[1]. This selectivity profile makes this compound a valuable tool for studying the specific roles of PI3Kγ in various cellular processes. This compound is the dehydroxylated form of AS-252424, another potent and selective PI3Kγ inhibitor with a similar IC50 value of 33 nM[2][3].
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against PI3K isoforms. This method is based on standard radiometric or fluorescence-based kinase assays.
Objective: To determine the IC50 values of this compound for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, and δ)
-
This compound
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
Adenosine triphosphate (ATP), [γ-33P]ATP for radiometric assay, or unlabeled ATP for fluorescence-based assay
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay (Promega) or similar for fluorescence-based detection
-
96-well or 384-well assay plates
-
Scintillation counter (for radiometric assay) or plate reader (for fluorescence-based assay)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Kinase Reaction:
-
Add the kinase assay buffer to the wells of the assay plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the PI3K enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (PI or PIP2) and ATP (spiked with [γ-33P]ATP for the radiometric assay).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.
-
-
Reaction Termination and Detection:
-
Radiometric Assay: Terminate the reaction by adding an acidic solution (e.g., 1N HCl). The phosphorylated lipid product is then extracted and quantified using a scintillation counter.
-
Fluorescence-based Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and then adding a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The general workflow of this pathway is depicted below.
References
Independent Validation of CAY10505: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10505's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data from independent studies. This compound is a potent and selective inhibitor of the gamma (γ) isoform of PI3K, a key signaling molecule in immune cell function and inflammatory responses.
This guide summarizes key quantitative data in structured tables, details experimental methodologies from cited research, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects.
Comparative Analysis of PI3K Inhibitor Selectivity
The efficacy and potential side effects of a PI3K inhibitor are largely determined by its selectivity for the different PI3K isoforms (α, β, δ, and γ). This compound demonstrates high selectivity for the PI3Kγ isoform. The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of this compound and other notable PI3K inhibitors across the Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Primary Target(s) |
| This compound | 0.94 µM | 20 µM | 20 µM | 30 nM | PI3Kγ |
| AS-252424 | 0.94 µM | 20 µM | 20 µM | 30 nM | PI3Kγ |
| IPI-549 | >100-fold selectivity vs other isoforms | >100-fold selectivity vs other isoforms | >100-fold selectivity vs other isoforms | 1.2 nM | PI3Kγ |
| TG100-115 | 1.3 µM | 1.2 µM | 235 nM | 83 nM | PI3Kγ/δ |
| LY294002 | 0.5 µM | 0.97 µM | 0.57 µM | - | Pan-PI3K |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
PI3Kγ Signaling Pathway
PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), which are crucial for the function of immune cells. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like Akt, leading to various cellular responses, including cell migration, proliferation, and survival.
Caption: PI3Kγ signaling pathway initiated by GPCR activation.
Experimental Workflow: In Vivo Neutrophil Recruitment Assay
This workflow outlines a common in vivo experiment to assess the effect of a PI3Kγ inhibitor on inflammation, specifically neutrophil recruitment. This type of assay was used to validate the effects of AS-252424, a compound structurally and functionally similar to this compound.
Caption: Workflow for in vivo neutrophil recruitment assay.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key studies investigating the effects of this compound and related compounds are provided below.
In Vivo Inhibition of Neutrophil Recruitment (Adapted from studies on AS-252424)
This protocol describes a method to evaluate the in vivo efficacy of a PI3Kγ inhibitor in a mouse model of thioglycollate-induced peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound or other test inhibitor
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Thioglycollate solution (3% w/v in sterile saline)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% fetal bovine serum)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Treatment: Administer this compound or vehicle to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Induction of Peritonitis: One hour after treatment, inject 1 ml of 3% thioglycollate solution intraperitoneally to induce neutrophil recruitment.
-
Incubation: House the mice for 4 hours to allow for inflammatory cell infiltration into the peritoneal cavity.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal cells by washing the peritoneal cavity with 5-10 ml of cold PBS.
-
Cell Counting and Staining:
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
For flow cytometry, centrifuge the cell suspension, resuspend the pellet in FACS buffer, and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b).
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells).
-
Statistical Analysis: Compare the number of neutrophils in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).
In Vivo Model of Hypertension and Endothelial Dysfunction (Adapted from Tyagi et al., 2012)
This protocol outlines a method to assess the therapeutic potential of this compound in a rat model of deoxycorticosterone acetate (DOCA) salt-induced hypertension.
Materials:
-
Male Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Saline (1% NaCl in drinking water)
-
This compound
-
Vehicle
-
Anesthetic (e.g., urethane)
-
Blood pressure measurement system (e.g., tail-cuff method or arterial catheter)
-
Organ bath system for vascular reactivity studies
Procedure:
-
Induction of Hypertension:
-
Unilaterally nephrectomize the rats under anesthesia.
-
Implant a DOCA pellet (e.g., 25 mg/kg) subcutaneously.
-
Provide 1% NaCl in the drinking water for the duration of the study (typically 4-6 weeks).
-
-
Treatment:
-
After the development of hypertension, divide the rats into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2 weeks).
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure at baseline and at regular intervals throughout the treatment period using a non-invasive tail-cuff method or by direct arterial cannulation in anesthetized animals at the end of the study.
-
-
Vascular Reactivity Studies:
-
At the end of the treatment period, euthanize the rats and isolate the thoracic aorta.
-
Cut the aorta into rings and mount them in an organ bath containing Krebs-Henseleit solution.
-
Assess endothelium-dependent relaxation by constructing cumulative concentration-response curves to acetylcholine in phenylephrine-precontracted aortic rings.
-
Assess endothelium-independent relaxation using sodium nitroprusside.
-
-
Biochemical Analysis:
-
Collect blood samples to measure relevant biomarkers such as nitric oxide metabolites (nitrite/nitrate).
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare blood pressure, vascular relaxation responses, and biochemical parameters between the different treatment groups.
-
Conclusion
The available data from independent studies validate this compound as a potent and highly selective inhibitor of PI3Kγ. Its selectivity profile suggests a lower potential for off-target effects compared to pan-PI3K inhibitors like LY294002. The in vivo studies, particularly those on the structurally similar compound AS-252424, demonstrate its potential in modulating inflammatory responses by inhibiting neutrophil recruitment. Furthermore, studies in models of hypertension suggest a role for PI3Kγ in cardiovascular regulation.
For researchers investigating the role of PI3Kγ in immunity, inflammation, and cardiovascular diseases, this compound represents a valuable pharmacological tool. This guide provides a foundation for comparing this compound with other PI3K inhibitors and for designing further experiments to explore its therapeutic potential. The detailed protocols and visual aids are intended to facilitate the practical application of this knowledge in a laboratory setting.
Safety Operating Guide
Proper Disposal of CAY10505: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling CAY10505, a potent and selective PI3Kγ inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound and its contaminated packaging, in line with established safety regulations.
Pre-Disposal Safety Precautions
Before initiating the disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to collection, storage, and hand-off to authorized waste management services. It is imperative to avoid disposing of this chemical down the sink or in regular trash receptacles.[1]
1. Waste Collection:
-
Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and chemically compatible container also designated for hazardous liquid waste.
2. Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Clearly indicate the approximate quantities of each component.
3. Temporary Storage:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and collection.
5. Decontamination of Emptied Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. If decontamination is feasible and aligns with your institution's policies, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.
Disposal Workflow Diagram
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CAY10505
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the potent phosphoinositide 3-kinase (PI3K) inhibitor, CAY10505, ensuring operational excellence and adherence to safety protocols.
This compound is a powerful research tool, and understanding its proper handling is the first step towards groundbreaking discoveries. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods to maintain a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved, and buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow provides a step-by-step guide for laboratory personnel.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Wear the appropriate PPE, including safety goggles, a lab coat, and suitable gloves.
-
Handle the solid compound with care to prevent the generation of dust.[3]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Work in a well-ventilated area to minimize the risk of inhalation.[3]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Adherence to institutional and local regulations is mandatory.
-
Waste Collection: All waste materials, including unused compound, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container.
-
Disposal Route: The collected waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, contributing to the advancement of science while prioritizing the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
